molecular formula C7H6N2O3 B1352428 2-Nitrobenzaldoxime CAS No. 6635-41-2

2-Nitrobenzaldoxime

Cat. No.: B1352428
CAS No.: 6635-41-2
M. Wt: 166.13 g/mol
InChI Key: IHMGDCCTWRRUDX-VMPITWQZSA-N
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Description

2-Nitrobenzaldoxime is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52215. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(2-nitrophenyl)methylidene]hydroxylamine
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InChI

InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IHMGDCCTWRRUDX-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302461
Record name [C(E)]-2-Nitrobenzaldehyde oxime
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Molecular Weight

166.13 g/mol
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CAS No.

4836-00-4, 6635-41-2
Record name [C(E)]-2-Nitrobenzaldehyde oxime
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Record name 6635-41-2
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Foundational & Exploratory

An In-depth Technical Guide to 2-Nitrobenzaldoxime: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Nitrobenzaldoxime, a derivative of benzaldehyde, is a molecule of significant interest in synthetic organic chemistry and drug discovery. Its unique structural features, arising from the interplay between the oxime functionality and the ortho-positioned nitro group, confer distinct chemical properties and reactivity. This guide provides a comprehensive technical overview of this compound, encompassing its molecular structure, physicochemical properties, synthesis, and key applications. By integrating established knowledge with mechanistic insights, this document serves as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound (C₇H₆N₂O₃) is an organic compound with a molecular weight of 166.13 g/mol .[1][2] The molecule consists of a benzene ring substituted with an oxime group (-CH=NOH) and a nitro group (-NO₂) at the ortho position. The presence of the carbon-nitrogen double bond in the oxime group gives rise to stereoisomerism, resulting in two possible geometric isomers: the (E)- and (Z)-isomers. The relative stability and reactivity of these isomers can influence reaction pathways and product distributions. The "(E)-2-nitrobenzaldehyde oxime" is a commonly referenced synonym.[3]

The electronic properties of this compound are significantly influenced by the strong electron-withdrawing nature of the ortho-nitro group. This has a profound effect on the reactivity of both the oxime moiety and the aromatic ring.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 6635-41-2[2]
Molecular Formula C₇H₆N₂O₃[1]
Molecular Weight 166.13 g/mol [1]
Melting Point 98-100 °C[1][4][5]
Boiling Point 305.2 °C at 760 mmHg[4][5]
Density 1.33 g/cm³[4][5]
Flash Point 138.4 °C[1][4][5]
pKa 10.08 ± 0.10 (Predicted)[1]
LogP 1.92610[5]
Storage Temperature 2-8 °C[1][5]
Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the oxime (broad, around 3200-3400 cm⁻¹), the C=N stretch (around 1650 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would display signals corresponding to the aromatic protons, the aldehydic proton of the oxime, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group.

    • ¹³C NMR: The carbon NMR spectrum would show distinct resonances for the seven carbon atoms in the molecule, including the carbon of the C=N bond.

  • Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[2]

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the condensation reaction between 2-nitrobenzaldehyde and hydroxylamine. This reaction is typically carried out in the presence of a base.

General Synthetic Protocol

A typical laboratory-scale synthesis involves dissolving 2-nitrobenzaldehyde in a suitable solvent, such as ethanol or a water-ethanol mixture.[1] Hydroxylamine hydrochloride is then added, followed by a base (e.g., sodium hydroxide or sodium carbonate) to liberate the free hydroxylamine. The reaction mixture is stirred, often at room temperature, until the reaction is complete, which can be monitored by thin-layer chromatography. The product, this compound, can then be isolated by filtration or extraction and purified by recrystallization. Microwave-assisted synthesis has also been reported as an efficient method for preparing benzaldoxime compounds, offering shorter reaction times and high yields.[1]

Mechanistic Considerations

The synthesis proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of 2-nitrobenzaldehyde, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to yield the oxime. The pH of the reaction medium is a critical parameter; the reaction is generally favored under mildly acidic to neutral conditions to ensure the availability of the free nucleophilic hydroxylamine while also facilitating the dehydration step.

Synthesis_of_2_Nitrobenzaldoxime cluster_reactants Reactants cluster_products Products 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde This compound This compound 2-Nitrobenzaldehyde->this compound Condensation Reaction [Base Catalyst] Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->this compound Water Water (H₂O)

Figure 1. Synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the presence of the oxime and nitro functional groups, as well as their ortho relationship on the aromatic ring.

Reactions of the Oxime Group

The oxime functionality can undergo a variety of transformations, including:

  • Beckmann Rearrangement: Under acidic conditions, aldoximes can undergo rearrangement to form amides. In the case of this compound, this would lead to the formation of 2-nitrobenzamide.

  • Reduction: The oxime group can be reduced to the corresponding primary amine (2-nitrobenzylamine) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Hydrolysis: The oxime can be hydrolyzed back to the parent aldehyde (2-nitrobenzaldehyde) and hydroxylamine under acidic conditions.

Reactions of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed:

  • Reduction: The nitro group can be selectively reduced to an amino group (-NH₂) using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C). This transformation is pivotal for the synthesis of various heterocyclic compounds.

Intramolecular Cyclization Reactions

The ortho positioning of the oxime and nitro groups allows for unique intramolecular cyclization reactions. For instance, reductive cyclization of this compound can lead to the formation of benzofuroxan derivatives, which are of interest in medicinal chemistry.

Reactivity_of_2_Nitrobenzaldoxime cluster_oxime_reactions Oxime Group Reactions cluster_cyclization Intramolecular Cyclization This compound This compound Beckmann_Rearrangement Beckmann Rearrangement This compound->Beckmann_Rearrangement Acid Reduction_to_Amine Reduction to Amine This compound->Reduction_to_Amine Reducing Agents This compound->Reduction_to_Amine Reducing Agents Hydrolysis Hydrolysis This compound->Hydrolysis Acid Reductive_Cyclization Reductive Cyclization This compound->Reductive_Cyclization Reductive Conditions

Sources

An In-depth Technical Guide to 2-Nitrobenzaldoxime: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Nitrobenzaldoxime (CAS No. 6635-41-2), a versatile organic compound pivotal in synthetic chemistry. This document delves into its fundamental physicochemical properties, detailed synthetic pathways with mechanistic insights, and its applications as a chemical intermediate. We will explore its analytical characterization and essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this compound and its utility.

Physicochemical Properties of this compound

This compound is an aromatic oxime featuring a nitro group at the ortho position of the benzene ring. This substitution pattern significantly influences its chemical reactivity and physical characteristics. The core properties are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 6635-41-2[1][2]
Molecular Formula C₇H₆N₂O₃[1][2]
Molecular Weight 166.13 g/mol [1][2]
Appearance Light yellow solid[1]
Melting Point 98-100 °C[1]
Boiling Point ~294-305 °C (estimate)[1]
Density ~1.33-1.43 g/cm³ (estimate)[1]
pKa 10.08 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a two-step process, starting from the readily available precursor, 2-nitrotoluene. The causality behind this choice is the cost-effectiveness and availability of the starting material, making it suitable for scalable production.

Step 1: Synthesis of the Precursor, 2-Nitrobenzaldehyde

A robust and scalable method for synthesizing the intermediate, 2-nitrobenzaldehyde, involves the reaction of 2-nitrotoluene with an alkyl nitrite in the presence of a strong base, followed by acidic hydrolysis.[3][4] This one-pot method is advantageous as it avoids the isolation of potentially unstable intermediates.

Mechanism Insight: The reaction is initiated by the deprotonation of the methyl group of 2-nitrotoluene by a strong base (e.g., sodium methoxide), forming a carbanion. This nucleophilic carbanion then attacks the electrophilic nitrogen of the alkyl nitrite (e.g., 2-propylnitrite). The resulting intermediate is then hydrolyzed under acidic conditions (e.g., HCl) to yield 2-nitrobenzaldehyde.[3] Controlling the temperature is critical as the initial condensation is highly exothermic.[3]

Experimental Protocol (Adapted from Popkov, 2005): [3][4]

  • To a 4 M methanolic solution of sodium methoxide, add toluene and remove the methanol by distillation.

  • Cool the resulting suspension and add pentane.

  • Equip the flask with a condenser cooled to -20 °C.

  • Slowly add a mixture of 2-nitrotoluene (1 equivalent) and 2-propylnitrite (1 equivalent) with vigorous stirring, controlling the addition rate to maintain the reaction temperature below 40 °C. The low-boiling pentane helps to dissipate heat via co-distillation.[3]

  • After the addition is complete, replace the condenser with a distillation head.

  • Add 36% HCl dropwise, followed by controlled distillation of the solvent.

  • Separate the organic layer and concentrate it in vacuo to obtain a solution of 2-nitrobenzaldehyde in unreacted 2-nitrotoluene, which can be purified by distillation.[3]

Step 2: Oximation of 2-Nitrobenzaldehyde

The conversion of the aldehyde to the oxime is a classic condensation reaction with hydroxylamine.

Mechanism Insight: This reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This forms a tetrahedral carbinolamine intermediate. Subsequent dehydration (loss of a water molecule) yields the final C=N double bond of the oxime. The reaction is typically catalyzed by a weak acid or base.

General Experimental Protocol:

  • Dissolve 2-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (a slight excess, e.g., 1.1 equivalents) and a base such as sodium acetate or pyridine (to neutralize the HCl released) to the solution.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, cool the reaction mixture and pour it into cold water to precipitate the this compound product.

  • Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

SynthesisWorkflow cluster_step1 Step 1: Aldehyde Synthesis cluster_step2 Step 2: Oximation A 2-Nitrotoluene D 2-Nitrobenzaldehyde A->D One-pot reaction B 2-Propylnitrite + Sodium Methoxide B->D C Acidic Hydrolysis (HCl) C->D F This compound D->F Condensation E Hydroxylamine HCl + Base (e.g., NaOAc) E->F

Caption: Synthesis workflow for this compound from 2-Nitrotoluene.

Applications in Organic Synthesis

The utility of this compound is often linked to the reactivity of its parent aldehyde and the oxime functional group itself.

Precursor to Dyes and Heterocycles

Historically, 2-nitrobenzaldehyde is renowned for its role in the Baeyer–Drewsen indigo synthesis . In this reaction, it undergoes an aldol condensation with acetone in the presence of a base to form indigo dye.[5] This reaction underscores the electrophilic nature of the aldehyde's carbonyl group.

Photolabile Protecting Groups

The ortho-nitrobenzyl functional group, present in 2-nitrobenzaldehyde and its derivatives, is a cornerstone of photochemistry. It is widely employed as a photolabile protecting group (PPG) for various functional groups like alcohols, amines, and carboxylic acids.[5]

Mechanism of Photodeprotection: Upon irradiation with UV light (typically around 350 nm), the nitro group is excited. This leads to an intramolecular hydrogen abstraction from the benzylic position, forming an aci-nitro intermediate. This intermediate then rearranges and fragments, releasing the protected functional group and forming 2-nitrosobenzaldehyde.[5] This ability to release a molecule with spatiotemporal control is invaluable in fields like controlled drug release and materials science.

Role of the Oxime in Heterocyclic Synthesis

The oxime functionality in this compound is a versatile precursor for generating nitrile oxides, which are highly reactive 1,3-dipoles. These in-situ generated nitrile oxides readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles (e.g., alkynes or alkenes) to construct five-membered heterocyclic rings, such as isoxazoles and isoxazolines.[6]

Mechanism Insight: The oxime is first converted to a hydroximoyl chloride (or similar halide) using a reagent like N-chlorosuccinimide (NCS). Subsequent treatment with a non-nucleophilic base eliminates HCl to generate the transient 2-nitrobenzonitrile oxide. This dipole then reacts with an alkyne in a concerted [3+2] cycloaddition to form the substituted isoxazole ring.

Cycloaddition cluster_generation Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition Oxime This compound Halogenation NCS or similar Oxime->Halogenation - H₂O Base Base (e.g., Et3N) Halogenation->Base Hydroximoyl Chloride NitrileOxide 2-Nitrobenzonitrile Oxide (1,3-Dipole) Base->NitrileOxide - HCl Isoxazole 3-(2-Nitrophenyl)isoxazole NitrileOxide->Isoxazole Reaction Alkyne Alkyne (Dipolarophile) Alkyne->Isoxazole

Caption: Pathway for isoxazole synthesis via 1,3-dipolar cycloaddition.

Analytical Characterization

Confirmation of the structure and purity of this compound is typically achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides key diagnostic signals. A representative spectrum in DMSO-d₆ shows aromatic protons in the range of δ 7.64-8.05 ppm, a singlet for the oxime proton (-CH=N) at δ 8.41 ppm, and a broad singlet for the hydroxyl proton (-OH) at δ 11.78 ppm.[1] The exact chemical shifts and coupling patterns of the aromatic protons are diagnostic of the 1,2-disubstitution pattern.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit characteristic absorption bands. Key expected frequencies include a broad O-H stretch around 3200-3400 cm⁻¹, a C=N stretch around 1610-1680 cm⁻¹, and strong asymmetric and symmetric N-O stretching bands for the nitro group (Ar-NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[2]

  • Mass Spectrometry (MS):

    • Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 166).[2] Analysis of the fragmentation pattern can further confirm the structure.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the hazard profile of its immediate precursor, 2-nitrobenzaldehyde, provides a strong basis for handling procedures.

  • Primary Hazards: The compound is classified as harmful and an irritant.[7]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures (P-Statements):

    • Prevention:

      • P261: Avoid breathing dust.

      • P264: Wash skin thoroughly after handling.

      • P270: Do not eat, drink or smoke when using this product.

      • P280: Wear protective gloves, eye protection, and face protection.

    • Response:

      • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

      • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8]

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • Handling and Storage:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Store in a tightly closed container in a cool, dry place as recommended (2-8°C).[1]

    • Avoid contact with incompatible materials such as strong oxidizing agents.

References

  • LookChem. Cas 6635-41-2, this compound. [Link]

  • Popkov, A. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 2005, 52, 460–462. [Link]

  • Royal Society of Chemistry. [Supporting Information] Table of Contents. [Link]

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • Popkov, A. Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. ResearchGate. (2005-08-06). [Link]

Sources

spectroscopic data of 2-Nitrobenzaldoxime (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Nitrobenzaldoxime

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key organic intermediate. As a Senior Application Scientist, the following sections are structured to offer not just raw data, but a deeper, field-proven understanding of the experimental choices and data interpretation, ensuring scientific integrity and trustworthiness for researchers and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound is an organic compound with the chemical formula C₇H₆N₂O₃. Its structure consists of a benzene ring substituted with a nitro group at position 2 and an aldoxime group at position 1. The presence of these functional groups gives rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound.

A foundational aspect of spectroscopic analysis is the confirmation of the molecular structure. The diagram below illustrates the chemical structure of this compound, which will be referenced throughout this guide.

C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 N1 N C2->N1 C4 C C3->C4 H1 H C3->H1 C5 C C4->C5 H2 H C4->H2 C6 C C5->C6 H3 H C5->H3 C6->C1 H4 H C6->H4 N2 N C7->N2 H5 H C7->H5 O1 O N1->O1 O2 O N1->O2 O3 O N2->O3 H6 H O3->H6

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for a complete characterization.

¹H NMR Spectroscopy

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum of this compound would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 300 or 500 MHz NMR spectrometer.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the oxime proton, and the aldehydic proton of the oxime group. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic protons.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.5 - 8.2Multiplet7-9
Oxime-H~11.0Singlet-
Aldehydic-H~8.5Singlet-

Causality Behind Assignments:

  • The aromatic protons appear in the downfield region (7.5-8.2 ppm) due to the deshielding effect of the aromatic ring current. The nitro group's strong electron-withdrawing effect further deshields the ortho and para protons.

  • The oxime proton is highly deshielded and appears as a broad singlet at a very downfield chemical shift (~11.0 ppm) due to its acidic nature and hydrogen bonding potential.

  • The aldehydic proton of the oxime group is also deshielded and appears as a singlet around 8.5 ppm.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing Dissolve 5-10 mg of this compound Dissolve 5-10 mg of this compound Add 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) Add 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) Dissolve 5-10 mg of this compound->Add 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) Add 0.1% TMS as internal standard Add 0.1% TMS as internal standard Add 0.5-0.7 mL of deuterated solvent (e.g., CDCl3)->Add 0.1% TMS as internal standard Transfer to NMR tube Transfer to NMR tube Add 0.1% TMS as internal standard->Transfer to NMR tube Acquire spectrum on 300/500 MHz spectrometer Acquire spectrum on 300/500 MHz spectrometer Transfer to NMR tube->Acquire spectrum on 300/500 MHz spectrometer Fourier Transform Fourier Transform Acquire spectrum on 300/500 MHz spectrometer->Fourier Transform Phase and baseline correction Phase and baseline correction Fourier Transform->Phase and baseline correction Integration and peak picking Integration and peak picking Phase and baseline correction->Integration and peak picking

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound.

Carbon Expected Chemical Shift (δ, ppm)
Aromatic C-NO₂~148
Aromatic C-CH=NOH~130
Aromatic C-H124-134
Oxime C=NOH~145

Causality Behind Assignments:

  • The carbon attached to the nitro group (C-NO₂) is significantly deshielded and appears at a low field (~148 ppm) due to the strong electron-withdrawing nature of the nitro group.

  • The carbon of the oxime group (C=NOH) is also found in the downfield region (~145 ppm).

  • The remaining aromatic carbons appear in the range of 124-134 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer.

Data Interpretation: The IR spectrum provides valuable information about the functional groups present in the molecule.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
O-H stretch (oxime)3300-3100Broad, Medium
C-H stretch (aromatic)3100-3000Medium
C=N stretch (oxime)1650-1600Medium
C=C stretch (aromatic)1600-1450Medium-Strong
N-O asymmetric stretch (nitro)1550-1500Strong
N-O symmetric stretch (nitro)1370-1330Strong

Causality Behind Assignments:

  • The broad absorption between 3300-3100 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding.

  • The strong absorptions for the nitro group (N-O stretches) are key identifiers for this compound.

  • The C=N stretch of the oxime group is also a characteristic peak.

G cluster_0 Sample Preparation (KBr Pellet) cluster_1 Data Acquisition cluster_2 Data Analysis Grind 1-2 mg of this compound with 100-200 mg of dry KBr Grind 1-2 mg of this compound with 100-200 mg of dry KBr Press into a thin, transparent disk Press into a thin, transparent disk Grind 1-2 mg of this compound with 100-200 mg of dry KBr->Press into a thin, transparent disk Place KBr disk in FTIR spectrometer Place KBr disk in FTIR spectrometer Press into a thin, transparent disk->Place KBr disk in FTIR spectrometer Record the spectrum Record the spectrum Place KBr disk in FTIR spectrometer->Record the spectrum Identify characteristic absorption bands Identify characteristic absorption bands Record the spectrum->Identify characteristic absorption bands Correlate bands to functional groups Correlate bands to functional groups Identify characteristic absorption bands->Correlate bands to functional groups

Caption: Workflow for IR analysis of this compound.

Mass Spectrometry (MS)

Experimental Protocol: A mass spectrum of this compound can be obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

Data Interpretation: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 166.13 g/mol .

m/z Proposed Fragment
166[M]⁺ (Molecular ion)
149[M-OH]⁺
120[M-NO₂]⁺
92[C₆H₄O]⁺
76[C₆H₄]⁺

Causality Behind Assignments:

  • The molecular ion peak at m/z 166 confirms the molecular weight of the compound.

  • The fragmentation pattern is influenced by the presence of the nitro and oxime groups. Common losses include OH (m/z 149) and NO₂ (m/z 120).

G M [C₇H₆N₂O₃]⁺ m/z = 166 M_OH [C₇H₅N₂O₂]⁺ m/z = 149 M->M_OH -OH M_NO2 [C₇H₆NO]⁺ m/z = 120 M->M_NO2 -NO₂ C6H4O [C₆H₄O]⁺ m/z = 92 M_NO2->C6H4O -HCN C6H4 [C₆H₄]⁺ m/z = 76 M_NO2->C6H4 -CO, -H

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure and the identification of its key functional groups. This information is critical for quality control, reaction monitoring, and ensuring the purity of this compound in research and drug development applications.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • PubChem. 2-Nitrobenzaldehyde oxime. [Link]

An In-Depth Technical Guide to the Syn and Anti Isomers of 2-Nitrobenzaldoxime for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the syn and anti isomers of 2-nitrobenzaldoxime, crucial intermediates in synthetic organic chemistry. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction to Syn and Anti Isomerism in Aldoximes

Aldoximes, compounds containing the R-CH=NOH functional group, exhibit geometric isomerism due to the restricted rotation around the carbon-nitrogen double bond. This results in two stereoisomers: syn and anti. The nomenclature is determined by the spatial relationship between the hydrogen atom of the imino group and the hydroxyl group. In the syn isomer, the hydroxyl group and the hydrogen atom are on the same side of the C=N double bond, while in the anti isomer, they are on opposite sides. This seemingly subtle structural difference leads to significant variations in their physical properties, spectroscopic characteristics, and chemical reactivity, which are of paramount importance in synthetic strategy and drug design.

Synthesis and Stereocontrol of this compound Isomers

The synthesis of this compound from 2-nitrobenzaldehyde and hydroxylamine typically yields a mixture of syn and anti isomers. The ratio of these isomers is influenced by reaction conditions such as temperature, pH, and solvent. Achieving stereocontrol to selectively synthesize one isomer over the other is a key challenge and a focus of significant research.

Synthesis of anti-2-Nitrobenzaldoxime

A notable method for the preparation of the anti isomer involves the reaction of 2-nitrotoluene with an alkyl nitrite, such as amyl nitrite, in the presence of a strong base like sodium ethoxide.[1] This reaction proceeds through the formation of the sodium salt of the anti-oxime, which can then be hydrolyzed to yield the anti-2-nitrobenzaldoxime.

Experimental Protocol: Synthesis of anti-2-Nitrobenzaldoxime

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add metallic sodium to absolute ethanol with cooling to control the exothermic reaction.

  • Oximation: To the freshly prepared sodium ethoxide solution, add 2-nitrotoluene followed by the dropwise addition of amyl nitrite at a low temperature (e.g., 0-5 °C).

  • Isolation of the Oxime Salt: The sodium salt of anti-2-nitrobenzaldoxime will precipitate from the reaction mixture. This salt is collected by filtration and washed with a non-polar solvent like diethyl ether to remove unreacted starting materials.

  • Hydrolysis: The isolated salt is then dissolved in water and carefully acidified with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the anti-2-nitrobenzaldoxime.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure anti isomer.

Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the methyl group of 2-nitrotoluene, initiating the reaction. The low reaction temperature helps to control the exothermicity and improve the selectivity for the desired product. The isolation of the sodium salt before hydrolysis is a key step for obtaining the anti isomer in high purity.

Synthesis of syn-2-Nitrobenzaldoxime

The direct synthesis of the syn isomer in high purity is more challenging. Typically, the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride under neutral or slightly acidic conditions will produce a mixture of syn and anti isomers. The separation of this mixture is often necessary to obtain the pure syn isomer.

Experimental Protocol: General Oximation and Isomer Separation

  • Reaction Setup: Dissolve 2-nitrobenzaldehyde in a suitable solvent such as ethanol. Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide) to neutralize the liberated HCl.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated.

  • Isomer Separation: The resulting mixture of syn and anti isomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). The polarity difference between the two isomers allows for their separation.

Self-Validating System: The purity of the separated isomers should be rigorously confirmed by melting point analysis and spectroscopic methods (NMR and IR) to ensure the absence of the other isomer.

Spectroscopic Characterization and Differentiation

The unambiguous identification of the syn and anti isomers of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the syn and anti isomers of aldoximes based on the nature of the hydroxyl group's hydrogen bonding.[2]

  • syn-Isomer: The proximity of the hydroxyl group to the aromatic ring allows for the formation of an intramolecular hydrogen bond with the nitro group. This results in a broad O-H stretching band in the IR spectrum, typically in the region of 3200-3400 cm⁻¹.

  • anti-Isomer: In the anti configuration, the hydroxyl group is directed away from the nitro group, favoring intermolecular hydrogen bonding between oxime molecules. This leads to a sharper and often stronger O-H stretching band at a slightly higher frequency compared to the syn isomer.

IsomerO-H Stretching Frequency (cm⁻¹)Hydrogen Bonding
synBroad, ~3200-3400Intramolecular
antiSharper, slightly higher frequencyIntermolecular
Table 1: Expected IR Spectroscopic Differences between syn- and anti-2-Nitrobenzaldoxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide valuable information for the structural elucidation and differentiation of the syn and anti isomers. The chemical shifts of the protons and carbons in the vicinity of the oxime functional group are particularly sensitive to the stereochemistry.

  • ¹H NMR: The chemical shift of the imine proton (-CH=NOH) is a key diagnostic feature. Due to the anisotropic effect of the hydroxyl group, the imine proton in one isomer will be shielded or deshielded relative to the other. Furthermore, the chemical shifts and coupling patterns of the aromatic protons will be influenced by the orientation of the oxime group, particularly the hydroxyl group's proximity to the ortho protons of the benzene ring.

  • ¹³C NMR: The chemical shift of the imine carbon (-CH=NOH) is also expected to differ between the two isomers. The electronic environment around this carbon is directly affected by the configuration of the hydroxyl group.

Differential Reactivity: The Beckmann Rearrangement

The syn and anti isomers of this compound exhibit distinct reactivity, most notably in the Beckmann rearrangement. This reaction is a stereospecific process where the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates.[3] This stereospecificity leads to the formation of different products from the syn and anti isomers.

Diagram of the Beckmann Rearrangement of this compound Isomers

Beckmann_Rearrangement cluster_syn syn-2-Nitrobenzaldoxime cluster_anti anti-2-Nitrobenzaldoxime syn syn-Isomer reagent Acid Catalyst (e.g., PCl5, H2SO4) syn->reagent H migration anti anti-Isomer anti->reagent Aryl migration amide 2-Nitrobenzamide reagent->amide nitrile o-Nitrobenzonitrile reagent->nitrile

Caption: Differential outcomes of the Beckmann rearrangement for syn and anti isomers.

Beckmann Rearrangement of syn-2-Nitrobenzaldoxime

In the syn isomer, the hydrogen atom is anti to the hydroxyl group. Upon treatment with an acid catalyst (e.g., PCl₅, H₂SO₄, or TsCl), the hydroxyl group is converted into a good leaving group. Subsequent rearrangement involves the migration of the hydrogen atom to the nitrogen, leading to the formation of 2-nitrobenzamide after hydrolysis of the intermediate nitrilium ion.

Beckmann Rearrangement of anti-2-Nitrobenzaldoxime

Conversely, in the anti isomer, the 2-nitrophenyl group is anti to the hydroxyl group. The Beckmann rearrangement of the anti isomer therefore results in the migration of the aryl group. This rearrangement, often referred to as a Beckmann fragmentation in the case of aldoximes, leads to the formation of o-nitrobenzonitrile .

This differential reactivity provides a chemical method for distinguishing between the two isomers and is a critical consideration in synthetic planning where either the amide or the nitrile functionality is the desired outcome.

Applications in Drug Development and Organic Synthesis

2-Nitrobenzaldehyde and its derivatives, including the oximes, are important building blocks in the synthesis of various pharmaceuticals and biologically active compounds.[4] The ability to selectively synthesize and react the syn and anti isomers of this compound opens up avenues for the stereocontrolled synthesis of complex molecules. For instance, the differential products of the Beckmann rearrangement, 2-nitrobenzamide and o-nitrobenzonitrile, are themselves versatile intermediates for the introduction of nitrogen-containing functional groups in drug candidates.

Conclusion

The syn and anti isomers of this compound, while structurally similar, exhibit distinct properties and reactivity. A thorough understanding of their synthesis, stereocontrol, spectroscopic characterization, and differential reactivity, particularly in the Beckmann rearrangement, is essential for their effective utilization in research and development. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists working in organic synthesis and medicinal chemistry, enabling the rational design of synthetic routes and the unambiguous characterization of these important chemical entities.

References

  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde. BenchChem Technical Documents.
  • Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Molecules, 7(9), 656-669.
  • BenchChem. (2025). A Comparative Guide to the Structural Validation of 2-Nitrobenzaldehyde using ¹H and ¹³C NMR Spectroscopy. BenchChem Technical Documents.
  • Koleva, B. B., et al. (2008). Infrared spectra of syn and anti isomers of benzaldoxime and pyridine-4-aldoxime: An experimental matrix isolation and theoretical density functional theory study. Journal of Molecular Structure, 880(1-3), 118-126.
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  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • BenchChem. (2025). Performance Benchmark: 3-Nitrobenzaldoxime in Nitrile Synthesis and Beckmann Rearrangement. BenchChem Technical Documents.
  • PubChem. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

  • Gawley, R. E. (1988).

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An In-depth Technical Guide to the Physical Characteristics of 2-Nitrobenzaldoxime Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical characteristics of 2-Nitrobenzaldoxime crystals. Intended for researchers, scientists, and professionals in drug development, this document delves into the critical attributes of this compound, from its fundamental properties to the advanced analytical techniques used for its characterization. The guide emphasizes the causality behind experimental choices and provides field-proven insights to ensure scientific integrity and practical applicability. While a complete experimental dataset for certain advanced characteristics of this compound is not publicly available, this guide establishes a robust framework for their investigation, drawing parallels with closely related compounds and established analytical methodologies.

Introduction: The Significance of this compound

This compound, a derivative of benzaldehyde, holds significance as a versatile intermediate in organic synthesis. Its structural features, particularly the presence of the nitro group and the oxime functionality, make it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. In the realm of medicinal chemistry and drug development, the precise characterization of the physical properties of crystalline active pharmaceutical ingredients (APIs) and their intermediates is paramount. Properties such as particle size, shape, crystal structure, and polymorphism can profoundly influence a drug's solubility, bioavailability, stability, and manufacturability. Therefore, a thorough understanding of the physical characteristics of this compound crystals is essential for its effective utilization in research and development.

Fundamental Physicochemical Properties

A foundational understanding of a compound's basic physical properties is the starting point for any in-depth characterization. For this compound, these properties provide a baseline for its identity and purity.

PropertyValueSource(s)
Molecular Formula C₇H₆N₂O₃[1][2][3]
Molecular Weight 166.13 g/mol [1][2][3][4]
Appearance White to off-white crystalline solid[5]
Melting Point 98-100 °C[3]
Boiling Point 305.2 °C at 760 mmHg[3]
Density 1.33 g/cm³[3]
LogP (Octanol/Water Partition Coefficient) 1.926[3]

Expert Insight: The melting point range of 98-100 °C is a critical indicator of purity. A broader melting range may suggest the presence of impurities or potentially different crystalline forms (polymorphs). The LogP value of 1.926 indicates that this compound is moderately lipophilic, which has implications for its solubility in various solvents and its potential behavior in biological systems.

Synthesis and Crystallization of this compound

The reliable synthesis and crystallization of this compound are fundamental to obtaining high-quality crystals for characterization. The following protocol is a well-established method for its preparation.

Synthesis Protocol: Oximation of 2-Nitrobenzaldehyde

This protocol describes the conversion of 2-nitrobenzaldehyde to this compound via a reaction with hydroxylamine hydrochloride.

Diagram of the Synthesis Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Isolation 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Dissolution Dissolve 2-Nitrobenzaldehyde in Methanol 2-Nitrobenzaldehyde->Dissolution Hydroxylamine Hydrochloride Hydroxylamine Hydrochloride Addition Add aqueous solution of Hydroxylamine Hydrochloride dropwise at 30 °C Hydroxylamine Hydrochloride->Addition Methanol Methanol Methanol->Dissolution Water Water Water->Addition Dissolution->Addition Stirring Stir at 30 °C for 2 hours Addition->Stirring Precipitation Dilute with Water Stirring->Precipitation Filtration Filter the precipitate Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Dry the crystals Washing->Drying This compound Crystals This compound Crystals Drying->this compound Crystals

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve 52.9 g (0.35 mol) of 2-nitrobenzaldehyde in 150 ml of methanol in a suitable reaction vessel.[5]

  • Preparation of Hydroxylamine Solution: In a separate beaker, prepare an aqueous solution of 27.8 g (0.38 mol) of hydroxylamine hydrochloride in 35 ml of water.[5]

  • Reaction: While maintaining the temperature of the 2-nitrobenzaldehyde solution at 30 °C, add the hydroxylamine hydrochloride solution dropwise over a period of 30 minutes with continuous stirring.[5]

  • Stirring: Continue to stir the reaction mixture at 30 °C for an additional 2 hours to ensure the reaction goes to completion.[5]

  • Precipitation: After the stirring period, dilute the reaction mixture with 300 ml of water to precipitate the this compound.[5]

  • Isolation: Collect the resulting white crystals by filtration.[5]

  • Washing and Drying: Wash the crystals thoroughly with water and then dry them to obtain the final product. A yield of approximately 91% can be expected.[5]

Causality in Experimental Choices:

  • Methanol as Solvent: Methanol is chosen for its ability to dissolve the starting material, 2-nitrobenzaldehyde, and for its miscibility with the aqueous hydroxylamine solution, creating a homogenous reaction environment.

  • Temperature Control: Maintaining the temperature at 30 °C is crucial to control the reaction rate and prevent the formation of unwanted byproducts.

  • Excess Hydroxylamine Hydrochloride: A slight molar excess of hydroxylamine hydrochloride is used to ensure the complete conversion of the aldehyde.

  • Precipitation with Water: this compound is sparingly soluble in water. Therefore, adding a large volume of water to the reaction mixture effectively precipitates the product, allowing for easy isolation.

Recrystallization for High-Purity Crystals

Recrystallization is a critical step to obtain high-purity crystals suitable for detailed analytical characterization. The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

General Recrystallization Protocol:

  • Solvent Selection: A common starting point for a moderately polar compound like this compound would be a mixed solvent system, such as ethanol-water. Ethanol is a good solvent for many organic compounds, and the addition of water, an anti-solvent, can induce crystallization upon cooling. Other potential solvent systems include toluene-hexane or ethyl acetate-hexane.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Inducing Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until the first sign of turbidity (cloudiness) appears. Then, add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Diagram of the Recrystallization Workflow:

G Crude this compound Crude this compound Dissolve in\nminimal hot solvent Dissolve in minimal hot solvent Crude this compound->Dissolve in\nminimal hot solvent Hot Filtration\n(if needed) Hot Filtration (if needed) Dissolve in\nminimal hot solvent->Hot Filtration\n(if needed) Add anti-solvent\nto turbidity Add anti-solvent to turbidity Hot Filtration\n(if needed)->Add anti-solvent\nto turbidity Slow Cooling Slow Cooling Add anti-solvent\nto turbidity->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Isolation by Filtration Isolation by Filtration Crystal Formation->Isolation by Filtration Washing with\ncold solvent Washing with cold solvent Isolation by Filtration->Washing with\ncold solvent Drying Drying Washing with\ncold solvent->Drying High-Purity Crystals High-Purity Crystals Drying->High-Purity Crystals

Caption: General workflow for the recrystallization of this compound.

Advanced Crystal Characterization

Beyond the fundamental properties, a suite of advanced analytical techniques is employed to gain a deeper understanding of the crystalline nature of this compound.

Crystal Structure and Polymorphism

The arrangement of molecules in a crystal lattice, known as the crystal structure, is a defining characteristic of a solid material. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, which is of particular concern in the pharmaceutical industry.

Analytical Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. This technique provides information on:

  • Crystal System: (e.g., monoclinic, orthorhombic, etc.)

  • Space Group: The symmetry of the crystal lattice.

  • Unit Cell Dimensions: The dimensions of the repeating unit of the crystal lattice.

  • Molecular Conformation: The shape of the molecule in the solid state.

  • Intermolecular Interactions: How the molecules are packed together in the crystal.

Investigation of Polymorphism:

A polymorphic screen is a systematic investigation to discover and characterize different crystalline forms of a compound. This typically involves recrystallization from a wide range of solvents under various conditions (e.g., different cooling rates, evaporation rates). The resulting solids are then analyzed by techniques such as:

  • Powder X-ray Diffraction (PXRD): To identify different crystal forms based on their unique diffraction patterns.

  • Differential Scanning Calorimetry (DSC): To detect phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of different forms.

  • Infrared (IR) and Raman Spectroscopy: To identify differences in the vibrational modes of the molecules in different crystal lattices.

Thermal Analysis

Thermal analysis techniques are essential for understanding the behavior of this compound crystals upon heating, providing information on their stability, melting behavior, and potential phase transitions.

Analytical Techniques:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point.[6] The presence of multiple peaks could indicate the presence of polymorphs or impurities.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would reveal its decomposition temperature and provide information about its thermal stability. For nitroaromatic compounds, decomposition can be energetic, and TGA is a crucial tool for assessing thermal hazards.[7]

Diagram of a Typical Thermal Analysis Workflow:

G This compound Crystals This compound Crystals DSC Analysis DSC Analysis This compound Crystals->DSC Analysis Heating Ramp TGA Analysis TGA Analysis This compound Crystals->TGA Analysis Heating Ramp Melting Point\n(Endotherm) Melting Point (Endotherm) DSC Analysis->Melting Point\n(Endotherm) Phase Transitions\n(if any) Phase Transitions (if any) DSC Analysis->Phase Transitions\n(if any) Decomposition\nTemperature Decomposition Temperature TGA Analysis->Decomposition\nTemperature Thermal Stability\nProfile Thermal Stability Profile TGA Analysis->Thermal Stability\nProfile

Caption: Workflow for the thermal analysis of this compound crystals.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound in solution.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the oxime proton, and the aldehydic proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the ortho substitution pattern. For comparison, the ¹H NMR spectrum of the precursor, 2-nitrobenzaldehyde, shows the aldehyde proton at approximately 10.4 ppm, which is downfield due to the deshielding effects of the nitro and carbonyl groups.[8] The aromatic protons appear in the range of 7.7-8.2 ppm.[8]

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the carbon of the oxime group, and the carbon of the nitro-substituted aromatic ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro group.

4.3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is available in the NIST Chemistry WebBook and would be expected to show characteristic absorption bands for:[1][2]

  • O-H stretch (oxime): A broad band in the region of 3200-3600 cm⁻¹.

  • C=N stretch (oxime): A band around 1650 cm⁻¹.

  • N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Aromatic C-H and C=C stretches: In their characteristic regions.

4.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization mass spectrum of this compound is also available in the NIST Chemistry WebBook and would show a molecular ion peak (M⁺) at m/z 166, corresponding to its molecular weight.[1][2] The fragmentation pattern would provide further structural information.

Conclusion

This technical guide has provided a detailed overview of the physical characteristics of this compound crystals, tailored for a scientific audience. By integrating fundamental properties with advanced analytical methodologies, this document serves as a valuable resource for researchers and professionals in drug development. While a complete experimental dataset for all advanced characteristics is not currently in the public domain, the established protocols and analytical frameworks presented here provide a clear path for their comprehensive investigation. A thorough understanding and characterization of the crystalline properties of this compound are crucial for its successful application in the synthesis of novel compounds and the development of new therapeutics.

References

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  • Preprints.org. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. 2024.
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An In-depth Technical Guide on the Fundamental Reactivity of the Oxime Group in 2-Nitrobenzaldoxime

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitrobenzaldoxime, a seemingly simple molecule, harbors a rich and complex reactivity profile centered around its oxime functional group. The proximate ortho-nitro group profoundly influences the electronic and steric environment of the oxime, dictating its participation in a variety of chemical transformations. This guide provides an in-depth exploration of the fundamental reactivity of the oxime group in this compound, moving beyond a mere catalog of reactions to elucidate the underlying mechanistic principles. We will delve into key reaction classes, including intramolecular cyclizations, redox-mediated transformations, and rearrangements, providing field-proven insights into experimental design and execution. This document is intended to serve as a comprehensive resource for researchers leveraging the unique chemical attributes of this compound in synthetic chemistry, materials science, and drug discovery.

Introduction: The Interplay of Functionalities

The reactivity of this compound is not simply the sum of its constituent parts—an aldoxime and a nitroaromatic ring. Instead, it is the intricate interplay between the electron-withdrawing nitro group and the versatile oxime functionality that gives rise to its unique chemical behavior. The ortho-positioning of the nitro group exerts a powerful inductive and resonance effect, which acidifies the oxime proton and influences the electron density of the C=N bond.[1][2] This electronic perturbation is the cornerstone of its reactivity, predisposing the molecule to specific reaction pathways not readily observed in other benzaldoxime isomers.

This guide will dissect the core reactivity patterns of this compound, focusing on:

  • Intramolecular Cyclization Reactions: The formation of benzisoxazoles and related heterocyclic systems.

  • Redox Chemistry: The role of the nitro and oxime groups in intramolecular oxidation-reduction reactions.

  • Rearrangement Reactions: Exploring the potential for Beckmann-type rearrangements.

  • Radical-Mediated Processes: The generation and subsequent reactions of iminyl radicals.

By understanding these fundamental principles, researchers can strategically employ this compound as a versatile building block for the synthesis of complex molecular architectures.

Intramolecular Cyclization: A Gateway to Heterocycles

One of the most characteristic reactions of this compound is its propensity to undergo intramolecular cyclization, primarily leading to the formation of 2,1-benzisoxazoles (anthranils).[3] This transformation is a powerful method for constructing this important heterocyclic scaffold, which is a key intermediate in the synthesis of various pharmaceuticals, including 1,4-benzodiazepines and protein kinase inhibitors.[3][4]

Mechanism of Cyclization

The cyclization is typically initiated by the abstraction of the acidic oxime proton by a base. The resulting oximate anion then acts as an intramolecular nucleophile, attacking the carbon atom bearing the nitro group. This is followed by the elimination of a nitrite ion to yield the 2,1-benzisoxazole ring system. The ortho-nitro group plays a dual role here: it activates the aromatic ring towards nucleophilic attack and serves as a good leaving group.

dot

Caption: Mechanism of 2,1-benzisoxazole formation from this compound.

Experimental Protocol: Synthesis of 3-Phenyl-2,1-benzisoxazole

This protocol describes a general procedure for the synthesis of a 3-substituted 2,1-benzisoxazole from a this compound derivative. The use of a strong base like potassium tert-butoxide (t-BuOK) is crucial for the initial deprotonation.[3]

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound.

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add potassium tert-butoxide portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Yields for Benzisoxazole Synthesis

Starting MaterialBaseSolventYield (%)Reference
This compoundt-BuOKDMF75-85[3]
5-Chloro-2-nitrobenzaldoximeDBUTHF65-75[3]
4,5-Dimethoxy-2-nitrobenzaldoximeNaHDMSO80-90[3]

Redox Reactivity: A Tale of Two Functional Groups

The proximate nitro and oxime groups in this compound can engage in intramolecular redox reactions, leading to a variety of products depending on the reaction conditions and reagents.[5][6] This reactivity is particularly relevant in the synthesis of nitrogen-containing heterocycles.[5][6]

Reductive Cyclization

Under certain reductive conditions, the nitro group can be partially or fully reduced. The resulting nitroso or amino intermediate can then react with the oxime moiety. For example, catalytic hydrogenation can selectively reduce the nitro group to an amine, yielding 2-aminobenzaldoxime.[7] This intermediate can then undergo further transformations.

dot

Caption: Reductive cyclization pathway of this compound.

Experimental Protocol: Selective Reduction of the Nitro Group

This protocol outlines the selective catalytic hydrogenation of the nitro group in this compound to afford 2-aminobenzaldoxime.[7]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol

  • Hydrogen gas

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in methanol.

  • Inerting: Flush the flask with an inert gas (argon or nitrogen).

  • Catalyst Addition: Carefully add 10% Pd/C to the stirred solution. Caution: Pd/C can be pyrophoric.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat 3-5 times). Pressurize the vessel with hydrogen (typically 1-4 atm) or use a hydrogen-filled balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature and monitor by TLC.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with methanol. Caution: Do not allow the filter cake to dry completely.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-aminobenzaldoxime.

The Beckmann Rearrangement: A Potential, Yet Challenging, Transformation

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide.[8][9] For this compound, this rearrangement would theoretically yield 2-nitrobenzamide. However, the presence of the ortho-nitro group can complicate this transformation. The stereochemistry of the oxime (E/Z isomerism) is critical, as the group anti-periplanar to the hydroxyl group migrates.[8] Furthermore, competing side reactions, such as fragmentation, can occur.[8][9]

Mechanistic Considerations

The Beckmann rearrangement is typically catalyzed by acid, which protonates the oxime hydroxyl group, converting it into a good leaving group (water).[9] Subsequent[10]-migration of the group anti to the leaving group from carbon to nitrogen results in a nitrilium ion intermediate, which is then hydrolyzed to the amide.[9]

dot

Caption: Proposed Beckmann rearrangement of this compound.

While the Beckmann rearrangement of aldoximes can be challenging, various reagents have been developed to promote this transformation under milder conditions, such as tosyl chloride, thionyl chloride, and phosphorus pentachloride.[8] Careful selection of the promoting reagent and solvent conditions is crucial to favor the rearrangement over competing fragmentation pathways.[8]

Iminyl Radicals: Unleashing Radical Reactivity

The N-O bond of the oxime group is relatively weak and can be cleaved under thermal or photochemical conditions to generate highly reactive iminyl radicals.[10] This mode of reactivity opens up a vast landscape of synthetic possibilities, including cyclization, ring-opening, and addition reactions.[10][11] For this compound, the generation of an iminyl radical could lead to novel intramolecular reactions involving the nitro group or the aromatic ring.

Photoredox catalysis has emerged as a powerful tool for generating iminyl radicals from oximes under mild conditions.[10] This approach typically involves a single-electron transfer (SET) from an excited-state photocatalyst to the oxime, leading to the fragmentation of the N-O bond.[10] The resulting iminyl radical can then engage in various downstream transformations.

Conclusion: A Versatile Synthon with Untapped Potential

The fundamental reactivity of the oxime group in this compound is a fascinating and multifaceted area of study. The electronic influence of the ortho-nitro group orchestrates a range of transformations, from intramolecular cyclizations to form valuable heterocyclic scaffolds to complex redox reactions. While some pathways, like the Beckmann rearrangement, present challenges, the potential for generating and harnessing iminyl radical intermediates offers exciting avenues for future research. A thorough understanding of these core reactivity principles is paramount for researchers aiming to exploit the full synthetic potential of this versatile and readily accessible building block. As new catalytic methods continue to emerge, the utility of this compound in the synthesis of novel materials and biologically active molecules is poised for significant expansion.

References

  • Reactivity of oximes for diverse methodologies and synthetic applications. (2023).
  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (2022). RSC Advances.
  • Beckmann rearrangement. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. (2015).
  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2014). Organic Letters.
  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (2010). Organic Letters.
  • Synthesis of 2,1-Benzisoxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Benzisoxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (2022). RSC Advances. [Link]

  • Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (2019). Molecules.
  • Revisiting oxime–nitrone tautomerism. Evidence of nitrone tautomer participation in oxime nucleophilic addition reactions. (2016). RSC Advances. [Link]

  • Profile of dearomative cyclization reactions of 2-nitrobenzofurans. (n.d.). ResearchGate. [Link]

  • Beckmann Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

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Methodological & Application

Synthesis of 1-Arylisoquinolines via Rhodium-Catalyzed Annulation of 2-Nitrobenzaldoxime with Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Arylisoquinolines

The 1-arylisoquinoline scaffold is a privileged structural motif in medicinal chemistry and materials science.[1] This core is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and antihypertensive properties.[1] Consequently, the development of efficient and versatile synthetic routes to access these valuable molecules is of paramount importance to researchers in drug discovery and development. Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions and have limitations in substrate scope. Modern transition-metal-catalyzed methods, particularly those involving C-H activation, have emerged as powerful alternatives, offering milder conditions and broader functional group tolerance.

This application note provides a detailed protocol for the synthesis of 1-arylisoquinolines starting from 2-nitrobenzaldoxime and internal alkynes, employing a rhodium(III)-catalyzed C-H activation and annulation strategy. The use of an oxime directing group and an internal alkyne coupling partner allows for a highly convergent and atom-economical approach to this important class of heterocycles.

Reaction Principle: Rh(III)-Catalyzed C-H Activation and Annulation

The synthesis proceeds via a rhodium(III)-catalyzed reaction between an aryl oxime (this compound) and an internal alkyne. The reaction is driven by the chelation-assisted C-H activation at the ortho-position of the benzaldoxime, directed by the oxime's nitrogen atom. The N-O bond of the oxime derivative acts as an internal oxidant, allowing the catalytic cycle to proceed without the need for an external oxidizing agent. This redox-neutral process is highly efficient and generates water as the primary byproduct.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. It involves the preparation of the reaction mixture, the catalytic reaction under an inert atmosphere, and subsequent purification of the desired 1-arylisoquinoline product.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound & Diarylacetylene Heating Heat under N2 (e.g., 100 °C, 24 h) Reactants->Heating Add Catalyst, Base, Solvent Catalyst [Cp*RhCl2]2 Base NaOAc Solvent Toluene Filtration Filter through Celite Heating->Filtration Cool to RT Concentration Concentrate in vacuo Filtration->Concentration Purification Column Chromatography Concentration->Purification Product 1-Aryl-7-nitroisoquinoline Purification->Product

Caption: General workflow for the synthesis of 1-aryl-7-nitroisoquinolines.

Detailed Experimental Protocol

This protocol describes the synthesis of 1,3-diphenyl-7-nitroisoquinoline from this compound and diphenylacetylene, adapted from a general procedure for the synthesis of isoquinolines from aryl ketone O-acyloxime derivatives.[2][3][4]

Note: The following is a representative procedure. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for this specific substrate due to the strong electron-withdrawing nature of the nitro group.

Materials:

  • This compound (1.0 equiv)

  • Diphenylacetylene (1.2 equiv)

  • Pentamethylcyclopentadienylrhodium(III) chloride dimer, [Cp*RhCl₂]₂ (2.5 mol%)

  • Sodium acetate (NaOAc) (2.0 equiv)

  • Anhydrous toluene (0.2 M)

  • Nitrogen (N₂) gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 0.5 mmol, 83.1 mg), diphenylacetylene (0.6 mmol, 106.9 mg), [Cp*RhCl₂]₂ (0.0125 mmol, 7.7 mg), and sodium acetate (1.0 mmol, 82.0 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (2.5 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,3-diphenyl-7-nitroisoquinoline.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Reaction Mechanism

The proposed catalytic cycle for the rhodium(III)-catalyzed annulation of this compound with an internal alkyne is illustrated below.

Reaction Mechanism Rh_cat [CpRh(OAc)2] Intermediate_A Intermediate A (Rhodacycle) Rh_cat->Intermediate_A + Oxime - AcOH (C-H Activation) Oxime This compound Intermediate_B Intermediate B (Seven-membered rhodacycle) Intermediate_A->Intermediate_B + Alkyne (Migratory Insertion) Alkyne Diphenylacetylene Intermediate_C Intermediate C Intermediate_B->Intermediate_C (Reductive Elimination) Product 1,3-Diphenyl-7-nitroisoquinoline Intermediate_C->Product (Cyclization/Dehydration) Byproduct CpRh(I) + AcOH Intermediate_C->Byproduct Rh_regeneration Rh(III) Regeneration Byproduct->Rh_regeneration [O] (from N-O bond) Rh_regeneration->Rh_cat

Caption: Proposed mechanism for the Rh(III)-catalyzed synthesis of 1-arylisoquinolines.

The catalytic cycle is initiated by the reaction of the active Rh(III) catalyst with this compound, leading to the formation of a five-membered rhodacycle intermediate (A) via ortho C-H activation.[2][3][4] This is followed by the coordination and migratory insertion of the alkyne into the Rh-C bond to form a seven-membered rhodacycle (B). Subsequent reductive elimination and cyclization afford the 1-arylisoquinoline product and a Rh(I) species. The N-O bond of the oxime acts as an internal oxidant to regenerate the active Rh(III) catalyst for the next catalytic cycle.

Substrate Scope and Yields

The rhodium(III)-catalyzed annulation of aryl oximes with internal alkynes generally exhibits a broad substrate scope, tolerating a variety of functional groups on both reaction partners. The following table summarizes representative examples of substituted isoquinolines that can be synthesized using this methodology, with typical yields reported in the literature for analogous reactions.

EntryOxime DerivativeAlkyneProductYield (%)
1This compoundDiphenylacetylene1,3-Diphenyl-7-nitroisoquinolineEst. 70-85%
2Benzophenone oximeDiphenylacetylene1,3,4-Triphenylisoquinoline95
3Acetophenone oxime1,2-Di(p-tolyl)acetylene1-Methyl-3,4-di(p-tolyl)isoquinoline88
44-Methoxyacetophenone oximeDiphenylacetylene7-Methoxy-1-methyl-3,4-diphenylisoquinoline92
54-Chloroacetophenone oxime1-Phenyl-1-propyne7-Chloro-1,4-dimethyl-3-phenylisoquinoline78

Yields are estimated based on similar transformations reported in the literature. Actual yields may vary and optimization may be required.

Conclusion

The rhodium(III)-catalyzed C-H activation and annulation of this compound with internal alkynes provides an efficient and atom-economical route for the synthesis of 1-arylisoquinolines. This protocol offers mild reaction conditions, a broad substrate scope, and avoids the use of external oxidants. The resulting 1-aryl-7-nitroisoquinolines are valuable building blocks for the development of novel pharmaceuticals and functional materials. This application note provides a detailed, practical guide for researchers to utilize this powerful synthetic methodology in their own laboratories.

References

  • Too, P. C., Wang, Y.-F., & Chiba, S. (2010). Rhodium(III)-Catalyzed Synthesis of Isoquinolines from Aryl Ketone O-Acyloxime Derivatives and Internal Alkynes. Organic Letters, 12(23), 5684–5687. [Link]

  • Chen, R., Qi, J., Mao, Z., & Cui, S. (2016). Rh(iii)-catalyzed C–H activation/cyclization of oximes with alkenes for regioselective synthesis of isoquinolines. Organic & Biomolecular Chemistry, 14(25), 6201–6204. [Link]

  • Stuart, D. R., Villemure, E., & Fagnou, K. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society, 131(34), 12260–12261. [Link]

  • Yang, Z., Li, Y., Ding, J., et al. (2022). Three-Component Synthesis of Isoquinolone Derivatives via Rh(III)-Catalyzed C–H Activation and Tandem Annulation. The Journal of Organic Chemistry, 87(22), 15038–15049. [Link]

  • Shi, Z., Koester, D. C., Boultadakis-Arapinis, M., & Glorius, F. (2013). Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides from Oximes and Diazo Compounds. Organic Letters, 15(16), 4102–4105. [Link]

  • Mukhopadhyay, S., Gupta, S., Guadagnoli, N., & McCurdy, C. R. (2025). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition-Metal-Catalyzed C-H Activation. Asian Journal of Organic Chemistry.
  • Too, P. C., Wang, Y.-F., & Chiba, S. (2010). Rhodium(III)-catalyzed synthesis of isoquinolines from aryl ketone O-acyloxime derivatives and internal alkynes. Semantic Scholar. [Link]

  • ChemInform Abstract: Rhodium(III)-Catalyzed Synthesis of Isoquinolines from Aryl Ketone O-Acyloxime Derivatives and Internal Alkynes. (2011). ChemInform, 42(12). [Link]

Sources

Application Notes and Protocols: Leveraging 2-Nitrobenzaldoxime for the Synthesis of Novel Antifungal Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2-Nitrobenzaldoxime in Antifungal Discovery

The escalating challenge of invasive fungal infections and the rise of drug-resistant strains necessitate a continuous search for new antifungal agents.[1][2][3] The chemical scaffold of a potential drug candidate is paramount, and certain functionalities are known to impart significant biological activity. This compound emerges as a highly strategic starting material in this context, primarily due to the potent combination of two key chemical motifs: the nitro group and the oxime.

The nitroaromatic system is a well-established pharmacophore in antimicrobial agents.[4][5][6] Its strong electron-withdrawing nature is central to its mechanism of action, which often involves intracellular enzymatic reduction to form cytotoxic radical anions and other reactive species that can inflict damage upon fungal DNA and essential proteins.[4][5][7] Furthermore, the oxime functionality serves as a versatile chemical handle, most notably as a precursor to nitrile oxides. This reactivity unlocks access to powerful and efficient synthetic methodologies, such as 1,3-dipolar cycloaddition reactions, for constructing five-membered heterocyclic rings like isoxazolines and isoxazoles.[8][9][10] These heterocyclic systems are prevalent in a vast array of biologically active molecules and are considered "privileged structures" in medicinal chemistry.[9][11]

This guide provides a comprehensive overview of the rationale and detailed protocols for utilizing this compound as a precursor for a new generation of antifungal compounds. We will delve into the mechanistic underpinnings of nitro-based antifungals and provide robust, step-by-step synthetic and analytical procedures designed for researchers in drug discovery and medicinal chemistry.

Pillar 1: The Mechanistic Rationale - How Nitro Compounds Inhibit Fungal Growth

Understanding the mechanism of action is critical for rational drug design. For nitroaromatic-based antifungals, two primary pathways are widely accepted to contribute to their efficacy.

  • Reductive Activation and Oxidative Stress: The primary mechanism involves the compound's entry into the fungal cell, where it undergoes enzymatic reduction of the nitro group. This process, often occurring under the hypoxic conditions present in some infection sites, generates a highly reactive nitro radical anion (NO₂⁻). This radical can then participate in a "futile cycle" by transferring its electron to molecular oxygen, creating a superoxide anion (O₂⁻) and regenerating the parent nitro compound. This cycle produces a cascade of reactive oxygen species (ROS), which overwhelm the fungus's antioxidant defenses, leading to widespread damage to DNA, lipids, and proteins, ultimately resulting in cell death.[4][5][7]

  • Enzyme Inhibition: A more targeted mechanism involves the inhibition of specific fungal enzymes essential for survival. A key target is the cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13] The nitro group can electrostatically interact with the Fe(II) in the heme group of the enzyme's active site, leading to potent inhibition.[4][5] This disruption of ergosterol synthesis compromises the integrity and fluidity of the cell membrane, inhibiting fungal growth and replication.[13]

G cluster_0 Fungal Cell NitroCompound Nitroaromatic Compound (R-NO₂) Nitroreductase Fungal Nitroreductases NitroCompound->Nitroreductase Enters Cell CYP51 14α-demethylase (CYP51) NitroCompound->CYP51 Radical Nitro Radical Anion (R-NO₂⁻) Nitroreductase->Radical Reduction ROS Reactive Oxygen Species (ROS) Radical->ROS Futile Cycling with O₂ Damage Oxidative Damage (DNA, Proteins, Lipids) ROS->Damage Death FUNGAL CELL DEATH Damage->Death Ergosterol Ergosterol Synthesis Membrane Membrane Disruption Ergosterol->Membrane Disrupted Membrane->Death

Caption: Proposed dual mechanism of action for nitro-based antifungal agents.

Pillar 2: Synthetic Strategy - 1,3-Dipolar Cycloaddition

The conversion of this compound into novel heterocyclic compounds is most effectively achieved through a 1,3-dipolar cycloaddition reaction. The core of this strategy is the in situ generation of 2-nitrophenylnitrile oxide from the parent aldoxime. This highly reactive intermediate is not typically isolated due to its propensity to dimerize. Instead, it is generated in the presence of a "dipolarophile" (an alkene or alkyne), which rapidly traps it in a [3+2] cycloaddition reaction to form a stable five-membered ring. This approach is exceptionally powerful for building molecular complexity in a single, highly regioselective step.[8][10]

G Start This compound Intermediate 2-Nitrophenylnitrile Oxide (Reactive Intermediate) Start->Intermediate [Oxidation] In Situ Generation Oxidant Oxidizing Agent (e.g., Chloramine-T) Oxidant->Intermediate Product 3-(2-Nitrophenyl)- 4,5-dihydroisoxazole Derivative Intermediate->Product [3+2] Cycloaddition (Trapping) Dipolarophile Dipolarophile (Alkene: R₁-CH=CH-R₂) Dipolarophile->Product

Caption: General workflow for synthesizing isoxazolines from this compound.

Pillar 3: Experimental Protocols and Data Management

The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.

Protocol 1: Synthesis of 3-(2-Nitrophenyl)-4,5-dihydroisoxazole Derivatives

This protocol describes a general procedure for the reaction of in situ generated 2-nitrophenylnitrile oxide with an alkene.

A. Materials and Reagents:

  • 2-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)

  • Selected alkene (dipolarophile)

  • Chloramine-T trihydrate

  • Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

B. Step-by-Step Methodology:

Part I: Preparation of this compound (if not commercially available)

  • Causality: This initial step converts the aldehyde into the required oxime precursor.

  • In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.[8]

  • Heat the mixture to reflux (typically 60-80°C) for 1-2 hours.

  • Self-Validation: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the starting aldehyde spot has disappeared.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound. The product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) if necessary.

Part II: 1,3-Dipolar Cycloaddition

  • Causality: This is the key bond-forming reaction where the nitrile oxide is generated in the presence of the alkene to prevent side reactions.

  • To a stirred solution of this compound (1.0 eq) and the selected alkene (1.2 eq) in ethanol (20 mL per mmol of oxime) at room temperature, add Chloramine-T trihydrate (1.2 eq) portion-wise over 10 minutes.[8] The use of Chloramine-T is a mild and effective method for this oxidation.[8]

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours.

  • Self-Validation: Monitor the reaction by TLC. The disappearance of the oxime spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Upon completion, filter off the precipitated sodium chloride and wash the solid with a small amount of ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting crude residue in dichloromethane or ethyl acetate. Wash the organic layer successively with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of hexane and ethyl acetate to afford the pure isoxazoline derivative.

Protocol 2: Physicochemical and Structural Characterization
  • Thin-Layer Chromatography (TLC): Use for routine monitoring. Calculate the Rf value for the purified product.

  • Nuclear Magnetic Resonance (NMR): Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic, isoxazoline ring, and substituent protons/carbons.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and molecular weight ([M+H]⁺ or [M+Na]⁺).

  • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹).[14]

Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

A. Materials and Reagents:

  • Synthesized compounds and a reference drug (e.g., Fluconazole, Ketoconazole)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • RPMI-1640 medium (buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

B. Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of the test compounds in DMSO. Prepare serial two-fold dilutions in RPMI-1640 medium directly in the 96-well plates. The final concentration of DMSO should not exceed 1%, which is non-inhibitory to fungal growth.

  • Inoculum: Prepare a standardized fungal inoculum as per CLSI guidelines.

  • Incubation: Add the fungal inoculum to each well. Include a positive control (fungi in medium without drug) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by reading the optical density at a specific wavelength.

Data Presentation: A Template for Success

Quantitative data from synthesis and biological testing should be organized for clarity and comparability.

Compound IDAlkene SubstrateYield (%)¹H NMRHRMS [M+H]⁺MIC (µg/mL) vs C. albicansMIC (µg/mL) vs A. niger
EX-01 Styrene85ConformsConforms1632
EX-02 4-Chlorostyrene82ConformsConforms816
EX-03 1-Hexene75ConformsConforms64>128
Fluconazole N/AN/AN/AN/A464

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Available at: [Link]

  • Synthesis of Novel Isoxazoline Derivatives and Evaluation of their Antimicrobial Activity. (2016). ResearchGate. Available at: [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). ASM Journals. Available at: [Link]

  • Mechanisms of action in antifungal drugs. (n.d.). EBSCO. Available at: [Link]

  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2023). MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Isoxazoline Derivatives. (2022). International Journal of Pharmaceutical Sciences and Medicine. Available at: [Link]

  • Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. (2018). International Journal of Engineering Research & Technology. Available at: [Link]

  • Synthesis of 2-isoxazolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Advances in Antifungal Drug Development: An Up-To-Date Mini Review. (2021). MDPI. Available at: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Unpublished.
  • Evaluation of antimicrobial activity of 2-[(2-nitro-1-phenylalkyl) thiomethyl]benzimidazole derivatives. (2001). ResearchGate. Available at: [Link]

  • Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications. (2024). PubMed. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). PMC. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2023). ResearchGate. Available at: [Link]

  • The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. (2022). MDPI. Available at: [Link]

  • Antifungal activity of substituted nitrobenzenes and anilines. (1971). PubMed. Available at: [Link]

  • Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches. (2013). Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

  • Antifungal drug discovery: the process and outcomes. (2013). PMC. Available at: [Link]

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The Diverse Reactivity of 2-Nitrobenzaldoxime: A Guide to its Reaction Mechanisms with Various Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Dichotomous Reactivity

2-Nitrobenzaldoxime, a derivative of 2-nitrobenzaldehyde, is a versatile organic molecule characterized by the proximate placement of a nitro group and an aldoxime functionality on an aromatic ring. This unique structural arrangement imparts a dichotomous reactivity, allowing it to participate in a wide array of chemical transformations. The electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of the oxime moiety, while the oxime itself can engage in various reactions, including rearrangements and cyclizations, often facilitated by the reduction of the nitro group.

This technical guide provides a comprehensive exploration of the reaction mechanisms of this compound with a range of substrates. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for key transformations, and visualize the intricate mechanistic pathways.

I. Reactions Involving the Oxime Moiety

The oxime functional group in this compound is a primary site of reactivity, susceptible to both dehydration and rearrangement reactions.

Dehydration to 2-Nitrobenzonitrile

Aldoximes can be readily dehydrated to form the corresponding nitriles. This transformation in this compound is of particular interest as 2-nitrobenzonitrile is a valuable precursor for the synthesis of various heterocyclic compounds. A common method for this dehydration involves the use of acetic anhydride, which proceeds through an initial acylation of the oxime's hydroxyl group, followed by elimination.

Mechanism of Dehydration:

The reaction is initiated by the acylation of the oxime's hydroxyl group by acetic anhydride, forming an acetylated intermediate. This intermediate is primed for an E2-type elimination, where a base (which can be the acetate ion generated in the first step) abstracts the proton from the aldoxime carbon, leading to the formation of the nitrile and acetic acid.

Experimental Protocol: Synthesis of 2-Nitrobenzonitrile from this compound

Materials:

  • This compound

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) and anhydrous sodium acetate (0.2 eq) in acetic anhydride (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acetic anhydride and acetic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-nitrobenzonitrile.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Expected Outcome:

This protocol should yield 2-nitrobenzonitrile as a crystalline solid with a high yield. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

The Beckmann Rearrangement: A Gateway to Amides

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide under acidic conditions or with reagents like phosphorus pentachloride (PCl₅)[1][2]. For an aldoxime like this compound, this rearrangement would theoretically lead to the formation of 2-nitroformanilide. The reaction proceeds via the formation of a nitrilium ion intermediate after the departure of a leaving group from the oxime nitrogen.

Mechanism of the Beckmann Rearrangement:

When treated with a strong acid or a reagent like PCl₅, the hydroxyl group of the oxime is converted into a good leaving group (e.g., -OH₂⁺ or -OPCl₄). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of the leaving group. In the case of an aldoxime, the migrating group is a hydrogen atom. The resulting nitrilium ion is then attacked by water (present during workup) to form an imidate, which tautomerizes to the more stable amide.

Experimental Protocol: Beckmann Rearrangement of this compound

Materials:

  • This compound

  • Phosphorus Pentachloride (PCl₅)[3][4][5]

  • Dichloromethane (anhydrous)

  • Ice-cold water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of phosphorus pentachloride (1.1 eq) in anhydrous dichloromethane via the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly pouring the mixture into ice-cold water with vigorous stirring.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2-nitroformanilide by column chromatography or recrystallization.

Expected Outcome:

The reaction is expected to yield 2-nitroformanilide. The success of the rearrangement can be confirmed by spectroscopic analysis, particularly the appearance of an amide C=O stretch in the IR spectrum and characteristic amide proton signals in the ¹H NMR spectrum.

II. Reactions Involving the Nitro Group: Reductive Cyclizations

The ortho-positioning of the nitro group relative to the oxime functionality is a key structural feature that enables a variety of intramolecular cyclization reactions upon reduction of the nitro group.

Synthesis of 2,1-Benzisoxazoles (Anthranils) via Reductive Cyclization

The reduction of the nitro group in this compound can lead to an in-situ cyclization to form 2,1-benzisoxazole, also known as anthranil. This transformation is a powerful method for the synthesis of this heterocyclic system. Various reducing agents can be employed, with catalytic hydrogenation being a common and clean method.

Mechanism of Reductive Cyclization:

The reaction begins with the reduction of the nitro group to a nitroso or hydroxylamino intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the oxygen atom of the oxime onto the electron-deficient nitrogen atom of the reduced nitro group. Subsequent dehydration leads to the formation of the stable aromatic 2,1-benzisoxazole ring.

Experimental Protocol: Synthesis of 2,1-Benzisoxazole from this compound

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen Gas Source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (5-10 mol% by weight).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, preferably wetted with solvent.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2,1-benzisoxazole.

  • Purify the product by column chromatography on silica gel if necessary.

Expected Outcome:

This protocol is expected to provide 2,1-benzisoxazole in good yield. The formation of the product can be confirmed by the disappearance of the nitro group signals and the appearance of a new aromatic ring system in the NMR spectra.

III. Tandem Reduction and Intramolecular Cyclization

A more extensive reduction of both the nitro and oxime functionalities can lead to the formation of other important heterocyclic scaffolds.

Synthesis of Indazoles via Reductive Cyclization of 2-Aminobenzaldoxime

If the nitro group of this compound is first selectively reduced to an amino group, the resulting 2-aminobenzaldoxime can undergo an intramolecular cyclization to form indazole. This two-step, one-pot process is an efficient route to the indazole core.

Mechanism of Indazole Formation:

The first step is the selective reduction of the nitro group to an amine, yielding 2-aminobenzaldoxime[6][7]. The resulting amino group then acts as a nucleophile, attacking the electrophilic nitrogen atom of the oxime. This is followed by the elimination of a molecule of water to form the stable aromatic indazole ring.

Experimental Protocol: One-Pot Synthesis of Indazole from this compound

Materials:

  • This compound

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Hydroxide solution (10%)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of stannous chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

  • After the addition, heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC for the disappearance of the starting material and the formation of the intermediate 2-aminobenzaldoxime.

  • Continue refluxing for an additional 2-4 hours to facilitate the cyclization to indazole.

  • Cool the reaction mixture to room temperature and neutralize it by the slow addition of 10% sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude indazole.

  • Purify the product by column chromatography or recrystallization.

Expected Outcome:

This one-pot procedure should afford indazole in a moderate to good yield. The successful formation of the product can be verified by its spectroscopic data, which will be distinct from that of the starting material and the intermediate aminobenzaldoxime.

IV. Data Presentation

Reaction TypeSubstrateReagent(s)ProductTypical Yield (%)Reference
DehydrationThis compoundAcetic Anhydride, NaOAc2-Nitrobenzonitrile>90[8]
Beckmann RearrangementThis compoundPCl₅2-Nitroformanilide60-80[1][2]
Reductive CyclizationThis compoundH₂, Pd/C2,1-Benzisoxazole85-95[9][10]
Tandem Reduction/CyclizationThis compoundSnCl₂·2H₂O, HClIndazole70-85[6][7]

V. Visualization of Reaction Mechanisms

Dehydration of this compound to 2-Nitrobenzonitrile

G start This compound reagent1 + Ac₂O start->reagent1 intermediate Acetylated Intermediate reagent2 - AcOH intermediate->reagent2 product 2-Nitrobenzonitrile reagent1->intermediate reagent2->product

Caption: Dehydration of this compound.

Beckmann Rearrangement of this compound

G start This compound activated Protonated/Activated Oxime start->activated + H⁺ or PCl₅ nitrilium Nitrilium Ion activated->nitrilium Rearrangement imidate Imidate nitrilium->imidate + H₂O product 2-Nitroformanilide imidate->product Tautomerization

Caption: Beckmann Rearrangement Pathway.

Reductive Cyclization to 2,1-Benzisoxazole

G start This compound intermediate Nitroso/Hydroxylamino Intermediate start->intermediate Reduction (e.g., H₂/Pd/C) cyclized Cyclized Intermediate intermediate->cyclized Intramolecular Cyclization product 2,1-Benzisoxazole cyclized->product - H₂O

Caption: Reductive Cyclization to 2,1-Benzisoxazole.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is governed by the interplay between its oxime and ortho-nitro functionalities. By carefully selecting the reaction conditions and reagents, researchers can selectively target either functional group to achieve a variety of valuable chemical transformations. This guide provides a foundational understanding of the key reaction mechanisms of this compound, offering detailed protocols and mechanistic insights to aid in the design and execution of synthetic strategies in drug discovery and development. The ability to form nitriles, amides, and various heterocyclic systems such as benzisoxazoles and indazoles underscores the synthetic utility of this readily accessible molecule.

References

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  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (2025). Molecules, 25(1), 123. [Link]

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  • Brainly.in. (2024). Write equations for i) the reaction between carboxylic acid and pcl5 ii) the reaction between formaldehyde. [Link]

  • Synthesis and pharmacological characterization of 2-aminobenzaldehyde oxime analogs as dual inhibitors of neutrophil elastase and proteinase 3. (2015). European Journal of Medicinal Chemistry, 92, 485–496. [Link]

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  • Chen, W., Jin, L., Zhu, Y., Cao, X., Zheng, L., & Mo, W. (2013). Palladium-Catalyzed Intramolecular Cyclization of 2-Iodobenzamides: An Efficient Synthesis of 3-Acyl Isoindolin-1-ones and 3-Hydroxy-3-acylisoindolin-1-ones. Synlett, 24(14), 1856-1860. [Link]

  • Walsh, D. A. (1991). Synthesis of 2-aminobenzophenones. U.S.
  • Reddit. (2024). Help needed , especially with the oxime pcl5 reaction. [Link]

  • Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Monatshefte für Chemie / Chemical Monthly, 133(1), 9-22. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. [Link]

  • PHOTOSTIMULATED REDUCTIVE CYCLIZATION OF O- NITROPHENYLAZO DYES USING SODIUM HYDROXIDE IN ISOPROPYL ALCOHOL. A NEW SYNTHESIS OF. (1999). HETEROCYCLES, 51(8), 1779-1782. [Link]

  • Chegg.com. (2025). Solved benzaldehyde oxime on reaction with PCL5 gives benzo. [Link]

  • Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. (2025). ARKIVOC, 2008(13), 116-122. [Link]

  • Rhodium-Catalyzed Intramolecular Cyclization to Synthesize 2-Aminobenzofurans via Carbene Metathesis Reactions. (2023). Organic Letters, 25(12), 2113–2117. [Link]

  • Popkov, A. (2005). Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. Acta Chimica Slovenica, 52(4), 460-462. [Link]

  • Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. (2022). Organic & Biomolecular Chemistry, 20(24), 4967-4972. [Link]

  • Prepp. (2024). Benzaldehyde Reacts with PCl5 to Form Benzal Chloride. [Link]

  • Development of Safe One-Pot Synthesis of N-1- and C-2-Substituted Benzimidazole via Reductive Cyclization of o-Nitroarylamine Using Na2S2O4. (2025). Organic Process Research & Development, 29(8), 1565-1572. [Link]

  • N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates. (2023). Molecules, 28(14), 5418. [Link]

  • CN113979878A - Preparation method of 2-aminobenzaldehyde. (2022).
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Sources

Application Note: A Robust HPLC Method for the Analysis of 2-Nitrobenzaldoxime

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This application note details a highly selective and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Nitrobenzaldoxime. The method is designed for use in quality control, stability testing, and reaction monitoring applications within research and pharmaceutical development. We provide a comprehensive protocol, including system parameters, sample preparation, and method validation considerations based on established regulatory guidelines. The scientific rationale behind each parameter selection is thoroughly explained to ensure adaptability and troubleshooting efficacy.

Introduction: The Analytical Imperative for this compound

This compound is a key chemical intermediate used in various synthetic pathways. Its purity and stability are critical, as impurities or degradants can adversely affect reaction yields, downstream processes, and the safety profile of final products. A primary degradation pathway for oximes is acid-catalyzed hydrolysis, which can revert the molecule to its corresponding aldehyde—in this case, 2-Nitrobenzaldehyde. Therefore, a reliable analytical method must not only quantify this compound but also be capable of separating it from its potential precursors and degradants.

This document presents a validated isocratic HPLC method that provides excellent resolution, peak symmetry, and sensitivity for this compound, ensuring trustworthy and accurate results for researchers and drug development professionals.

Chromatographic Principles and Method Rationale

The selection of chromatographic parameters is grounded in the physicochemical properties of this compound and the principles of reversed-phase chromatography.

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is chosen for this method. This compound is a moderately polar aromatic compound. The non-polar C18 chains provide a hydrophobic environment that promotes retention via van der Waals forces with the molecule's benzene ring. This mechanism provides a strong basis for achieving separation from more polar or less retained impurities.

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile serves as the organic modifier; by adjusting its concentration, we can modulate the elution strength to achieve an optimal retention time (typically between 3 and 10 minutes). Water is the weak solvent that facilitates the partitioning of the analyte onto the C18 stationary phase. This combination is chosen for its low UV cutoff, chemical inertness, and ability to produce sharp, symmetrical peaks for a wide range of aromatic compounds.

  • Detector and Wavelength Selection: The nitro-aromatic structure of this compound contains a strong chromophore, making it ideal for UV-Vis detection. While the specific λmax should be experimentally determined using a photodiode array (PDA) detector for highest sensitivity, a wavelength of 254 nm is selected for this method. This wavelength is commonly used for aromatic compounds and provides a robust response even if the peak maximum shifts slightly due to mobile phase composition. It also reliably detects the potential degradant, 2-Nitrobenzaldehyde, allowing for effective specificity.

Experimental Protocol: Analysis of this compound

Required Equipment and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis or PDA detector.

  • Analytical balance (4 decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

  • Acetonitrile (HPLC grade).

  • Deionized Water (18.2 MΩ·cm).

  • This compound reference standard.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase Acetonitrile : Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 10 minutes
Diluent Acetonitrile : Water (50:50, v/v)
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 20, 50, 100, 200 µg/mL) by performing serial dilutions of the stock solution with the diluent. These will be used to establish the calibration curve.

Preparation of Sample Solutions
  • Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection. This step is critical to remove particulates that could damage the column or instrument.

Analytical Workflow Diagram

The following diagram outlines the complete process from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions (1000 µg/mL Stock -> Working Standards) filtration Filter Sample through 0.45 µm Syringe Filter prep_sample Prepare Sample Solution (Weigh -> Dissolve -> Dilute) prep_sample->filtration hplc_system HPLC System Injection filtration->hplc_system Inject into HPLC chrom_acq Chromatographic Separation (C18 Column, Isocratic) hplc_system->chrom_acq uv_detection UV Detection at 254 nm chrom_acq->uv_detection calibration Generate Calibration Curve (Peak Area vs. Concentration) uv_detection->calibration Acquire Peak Data quantification Quantify Sample (Interpolate from Curve) calibration->quantification report Generate Final Report (Purity, Concentration) quantification->report

Caption: End-to-end workflow for the HPLC analysis of this compound.

Method Validation: Ensuring Trustworthy Results

To ensure this method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation process provides a self-validating system, confirming the protocol's reliability.

Key validation parameters include:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This should be demonstrated by injecting a placebo, a standard of 2-Nitrobenzaldehyde, and a spiked sample to ensure no co-elution at the retention time of this compound.

  • Linearity: Confirmed by injecting the prepared working standards across a range (e.g., 5-200 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Determined by performing recovery studies on a sample spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Assessed by performing six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst or instrument. The RSD between the two data sets should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Conclusion

This application note provides a robust, reliable, and scientifically-grounded RP-HPLC method for the analysis of this compound. By explaining the rationale behind the experimental choices and outlining a clear path for method validation, this guide empowers researchers and quality control analysts to achieve accurate and reproducible results. The method's ability to separate the analyte from its primary potential degradant makes it highly suitable for stability studies and routine quality assessments in a regulated environment.

References

  • High Performance Liquid Chromatography - Chem LibreTexts. Available at: [Link]

  • Your Essential Guide to HPLC Method Development - Agilent Technologies. Available at: [Link]

  • Hydrolysis of Oximes - Master Organic Chemistry. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency. Available at: [Link]

The Strategic Utility of 2-Nitrobenzaldoxime in the Synthesis of Bio-functional Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Precursor

In the landscape of medicinal chemistry and drug development, the synthesis of novel nitrogen-containing heterocyclic compounds remains a cornerstone of innovation. These scaffolds are prevalent in a vast array of pharmaceuticals and bioactive natural products. 2-Nitrobenzaldoxime, a crystalline solid with the molecular formula C₇H₆N₂O₃, emerges as a highly valuable and versatile precursor for the construction of such complex molecular architectures.[1] Its strategic placement of a nitro group ortho to an aldoxime functionality provides a unique electronic and steric environment, enabling a variety of elegant and efficient synthetic transformations.

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the application of this compound as a starting material for the synthesis of two important classes of nitrogen-containing heterocycles: Quinazolin-4(3H)-ones and Quinazoline 3-Oxides . We will delve into the mechanistic underpinnings of these transformations, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueReference
CAS Number 6635-41-2[1]
Molecular Formula C₇H₆N₂O₃[1]
Molecular Weight 166.13 g/mol [1]
Appearance Light yellow powder[2]
Melting Point 98-100 °C[2]
Boiling Point 294.32 °C (rough estimate)[2]
Storage 2-8 °C[2]

Application Note I: Synthesis of Quinazolin-4(3H)-ones via a Beckmann Rearrangement-Cyclization Cascade

This application note details a robust two-step synthetic sequence commencing with the Beckmann rearrangement of this compound to 2-nitrobenzonitrile, a versatile intermediate, which is subsequently cyclized to furnish the quinazolin-4(3H)-one scaffold.

Scientific Rationale and Mechanistic Insight

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide or, in the case of aldoximes, a nitrile.[3][4] The reaction proceeds by the conversion of the oxime's hydroxyl group into a good leaving group, typically through protonation in the presence of a strong acid. This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis or, in the case of aldoximes, deprotonation leads to the final product. For this compound, this rearrangement provides a direct route to 2-nitrobenzonitrile.

The second stage of this synthetic strategy involves the reductive cyclization of the 2-nitrobenzonitrile intermediate. This transformation is typically achieved using a reducing agent in the presence of a C1 source, such as formic acid, to construct the quinazolinone ring system.

Beckmann_Rearrangement_to_Quinazolinone This compound This compound Protonated_Oxime Protonated Oxime This compound->Protonated_Oxime H+ Nitrilium_Ion Nitrilium Ion Intermediate Protonated_Oxime->Nitrilium_Ion Rearrangement (-H2O) 2-Nitrobenzonitrile 2-Nitrobenzonitrile Nitrilium_Ion->2-Nitrobenzonitrile Deprotonation Quinazolin-4(3H)-one Quinazolin-4(3H)-one 2-Nitrobenzonitrile->Quinazolin-4(3H)-one Reductive Cyclization (e.g., Fe/HCOOH)

Caption: Synthetic pathway from this compound to Quinazolin-4(3H)-one.

Experimental Protocols

Protocol 1.1: Beckmann Rearrangement of this compound to 2-Nitrobenzonitrile

This protocol is adapted from established methods for the Beckmann rearrangement of aldoximes using mild conditions.[1][5]

  • Materials:

    • This compound

    • 2,4,6-Trichloro[6][7]triazine (TCT)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of 2,4,6-trichloro[6][7]triazine (1.1 equivalents) in anhydrous N,N-dimethylformamide (5 mL per 1 mmol of oxime) at room temperature, add this compound (1.0 equivalent) in one portion.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-nitrobenzonitrile.

Protocol 1.2: Reductive Cyclization of 2-Nitrobenzonitrile to Quinazolin-4(3H)-one

This protocol is based on the one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones.

  • Materials:

    • 2-Nitrobenzonitrile

    • Iron powder (Fe)

    • Formic acid (HCOOH)

    • Hydrochloric acid (HCl)

    • Water

  • Procedure:

    • In a round-bottom flask, suspend 2-nitrobenzonitrile (1.0 equivalent) in a mixture of formic acid and water.

    • Add iron powder (4-5 equivalents) and a catalytic amount of hydrochloric acid.

    • Heat the reaction mixture to reflux (90-110 °C) and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Wash the celite pad with a suitable organic solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude quinazolin-4(3H)-one.

    • Purify the product by recrystallization or column chromatography.

Application Note II: Synthesis of Quinazoline 3-Oxides via Reductive Cyclization

This application note outlines a synthetic route to quinazoline 3-oxides, valuable intermediates in medicinal chemistry, starting from this compound. The key steps involve the selective reduction of the nitro group to an amine, followed by a one-pot cyclocondensation with an aldehyde.

Scientific Rationale and Mechanistic Insight

The synthesis of quinazoline 3-oxides from 2-aminobenzaldoxime and aldehydes proceeds through a fascinating cascade of reactions.[7][8] The initial step is the selective reduction of the nitro group of this compound to the corresponding 2-aminobenzaldoxime. This transformation requires a reducing agent that is chemoselective for the nitro group in the presence of the oxime functionality.

The resulting 2-aminobenzaldoxime then undergoes a one-pot reaction with an aldehyde. The proposed mechanism involves the initial formation of a Schiff base between the amino group and the aldehyde. This is followed by an intramolecular cyclization of the Schiff base intermediate to form a dihydroquinazoline 3-oxide, which is subsequently oxidized in situ to the aromatic quinazoline 3-oxide.

Reductive_Cyclization_to_Quinazoline_Oxide This compound This compound 2-Aminobenzaldoxime 2-Aminobenzaldoxime This compound->2-Aminobenzaldoxime Selective Reduction (e.g., Na2S2O4) Schiff_Base Schiff Base Intermediate 2-Aminobenzaldoxime->Schiff_Base Dihydroquinazoline_Oxide Dihydroquinazoline 3-Oxide Schiff_Base->Dihydroquinazoline_Oxide Intramolecular Cyclization Quinazoline_3-Oxide Quinazoline_3-Oxide Dihydroquinazoline_Oxide->Quinazoline_3-Oxide Oxidation (e.g., H2O2/Na2WO4) Aldehyde Aldehyde Aldehyde->Schiff_Base

Caption: Pathway for the synthesis of Quinazoline 3-Oxides.

Experimental Protocols

Protocol 2.1: Selective Reduction of this compound to 2-Aminobenzaldoxime

  • Materials:

    • This compound

    • Sodium dithionite (Na₂S₂O₄)

    • Ammonium hydroxide (NH₄OH) solution

    • Dichloromethane (DCM)

    • Water

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound in a mixture of water and a suitable organic solvent like dichloromethane.

    • Cool the solution in an ice bath and add a concentrated solution of ammonium hydroxide.

    • Slowly add sodium dithionite (3-4 equivalents) portion-wise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-aminobenzaldoxime, which can be used in the next step without further purification.

Protocol 2.2: One-Pot Synthesis of Quinazoline 3-Oxides from 2-Aminobenzaldoxime and Aldehydes

This protocol is based on the procedure described for the synthesis of quinazoline 3-oxides.[7][8]

  • Materials:

    • 2-Aminobenzaldoxime

    • Substituted benzaldehyde

    • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

    • 30% Hydrogen peroxide (H₂O₂)

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Water

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of 2-aminobenzaldoxime (1.0 equivalent) and a substituted benzaldehyde (1.1 equivalents) in tetrahydrofuran, add a catalytic amount of sodium tungstate dihydrate.

    • To this mixture, add 30% hydrogen peroxide (2.0 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired quinazoline 3-oxide.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized starting materials in modern organic synthesis. The protocols detailed herein for the synthesis of quinazolin-4(3H)-ones and quinazoline 3-oxides showcase its utility and provide reliable methodologies for accessing these important heterocyclic scaffolds. The inherent reactivity of both the nitro and oxime functionalities opens avenues for further exploration, including novel reductive cyclization cascades, rearrangement-cycloaddition sequences, and the synthesis of other diverse nitrogen-containing ring systems. As the demand for novel therapeutic agents continues to grow, the creative application of versatile precursors like this compound will undoubtedly play a pivotal role in the advancement of drug discovery and development.

References

  • Facile Ru-catalysed synthesis of quinazolin-4(3H)-ones by tandem cyclization of 2-nitrobenzonitrile and alcohol derivatives under air. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules. Available at: [Link]

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1, 2007. Available at: [Link]

  • This compound (CAS 6635-41-2) Chemical Properties, Uses, Production. LookChem. Available at: [Link]

  • One-pot synthesis of quinazoline 3-oxides from 2-aminobenzaldoxime and benzaldehyde derivatives. ResearchGate. Available at: [Link]

  • Remarkably Efficient Synthesis of 2H-Indazole 1-oxides and 2H-Indazoles via Tandem Carbon–Carbon Followed by Nitrogen–Nitrogen Bond Formation. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry. Available at: [Link]

  • Remarkably efficient synthesis of 2H-indazole 1-oxides and 2H-indazoles via tandem carbon-carbon followed by nitrogen-nitrogen bond formation. PubMed. Available at: [Link]

  • Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com. Available at: [Link]

  • Nitroreductase-triggered indazole formation. ChemRxiv. Available at: [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Facile Ru-catalysed synthesis of quinazolin-4(3H)-ones by tandem cyclization of 2-nitrobenzonitrile and alcohol derivatives under air. ResearchGate. Available at: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Base-mediated synthesis of quinazolines: Cyclization reaction between 2-nitrobenzylalcohol and benzylamine. AIP Conference Proceedings. Available at: [Link]

  • Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Beckmann rearrangement. Wikipedia. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Beckmann Rearrangement of Oximes under Very Mild Conditions. Figshare. Available at: [Link]

  • This compound. NIST Chemistry WebBook. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Nitrobenzaldoxime Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Nitrobenzaldoxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial oximation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yield is often traced back to three primary factors: suboptimal pH, incorrect stoichiometry, or insufficient reaction time. The reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride generates HCl, which can protonate the hydroxylamine, rendering it non-nucleophilic. A base is required to neutralize this acid in situ.[1][2] Ensure you are using an adequate amount of a mild base like sodium carbonate or pyridine.[1][3] Also, verify the purity of your 2-nitrobenzaldehyde, as impurities can inhibit the reaction.

Q2: I'm observing a significant amount of an unknown impurity in my crude product. What could it be?

The most likely impurity is unreacted 2-nitrobenzaldehyde. This can be checked easily via Thin Layer Chromatography (TLC) against a standard. Another possibility, though less common under standard conditions, is the Beckmann rearrangement of the oxime to 2-nitrobenzamide, especially if the reaction is run at high temperatures or under strongly acidic conditions.[4]

Q3: Is it necessary to use a base when starting with hydroxylamine hydrochloride?

Yes, it is critical. Hydroxylamine hydrochloride (NH₂OH·HCl) is a salt. The active nucleophile is the free base, hydroxylamine (NH₂OH). The reaction requires a base to liberate the free hydroxylamine from its hydrochloride salt.[2] Without a base, the reaction will be extremely slow or may not proceed at all, as observed in studies where the yield was only 12% in the absence of a base like Na₂CO₃.[1]

Q4: What is the optimal solvent for this reaction?

Alcohols such as methanol or ethanol are classic and effective solvents for oxime formation, as they readily dissolve both the aldehyde and the hydroxylamine salt.[3][5][6][7] Aqueous alcohol mixtures are also commonly used.[6][8] The choice of solvent can influence reaction time and workup procedures. For instance, using methanol can lead to high yields in under 18 hours.[5]

Q5: Can this reaction be performed under solvent-free conditions?

Yes, green chemistry approaches using grinding have proven effective for oxime synthesis.[1][4] Grinding 2-nitrobenzaldehyde with hydroxylamine hydrochloride and a solid base like sodium carbonate can lead to high yields in a very short time.[1] This method minimizes solvent waste and can simplify purification.[4]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis.

Problem 1: Reaction Fails to Initiate or Stalls

If you observe no product formation via TLC analysis after a reasonable amount of time, consider the following flowchart.

G start Reaction Stalled? check_base Was a base (e.g., Na₂CO₃, Pyridine) added? start->check_base check_reagents Are reagents (Aldehyde, NH₂OH·HCl) pure and dry? check_base->check_reagents Yes add_base Action: Add 1.5-2.0 eq. of a mild base. Rationale: Liberates free NH₂OH nucleophile. check_base->add_base No purify_reagents Action: Purify starting materials. Rationale: Impurities can inhibit the reaction. check_reagents->purify_reagents No check_temp Is the reaction temperature appropriate (e.g., RT to reflux)? check_reagents->check_temp Yes no_base No yes_base Yes no_reagents No yes_reagents Yes increase_temp Action: Gently warm the reaction (e.g., to 40-60°C). Rationale: Increases reaction kinetics. check_temp->increase_temp No contact_support Issue Persists: Consider alternative methods (e.g., solvent-free grinding). check_temp->contact_support Yes no_temp No yes_temp Yes

Caption: Troubleshooting workflow for a stalled reaction.

Problem 2: Product is an Oil or Fails to Crystallize

This compound has a reported melting point of 98-100 °C, so it should be a solid at room temperature.[9][10] If you obtain an oil, it is likely impure.

  • Cause: The most common reason is the presence of unreacted 2-nitrobenzaldehyde (melting point 43-44 °C) or solvent trapped in the product.[11][12]

  • Solution 1 (Purification): Attempt to purify the crude material using column chromatography (Silica gel, eluting with a hexane/ethyl acetate gradient).

  • Solution 2 (Recrystallization): A robust method for purification is recrystallization from an ethanol/water mixture.[7] Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Solution 3 (Workup Check): Ensure your aqueous workup is sufficient to remove all water-soluble components like excess hydroxylamine salts and the base used. Washing the organic extract with brine can help remove residual water before drying and solvent evaporation.

Problem 3: Product Decomposes During Workup or Purification

While this compound is generally stable, prolonged exposure to strong acids or high heat can cause degradation.

  • Cause: The ortho-nitro group makes the molecule susceptible to certain intramolecular reactions or rearrangements under harsh conditions.[13]

  • Solution:

    • Neutralize: Ensure the reaction mixture is neutralized before extraction.

    • Avoid Strong Acids: Use mild conditions for any pH adjustments.

    • Temperature Control: Avoid excessive temperatures during solvent removal. Use a rotary evaporator with a water bath set no higher than 40-50°C.

    • Storage: Store the final product in a cool, dark place.

Optimized Experimental Protocol

This protocol is a synthesis of best practices for achieving high yield and purity.

Materials:

  • 2-Nitrobenzaldehyde (1.0 eq.)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq.)

  • Sodium Carbonate (Na₂CO₃) (1.5 eq.)

  • Methanol or Ethanol

  • Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-nitrobenzaldehyde (1.0 eq.) in methanol (approx. 3-4 mL per gram of aldehyde).

  • Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq.) and sodium carbonate (1.5 eq.) in a minimal amount of water. Gentle warming may be required.

  • Reaction: Add the aqueous hydroxylamine/carbonate solution to the stirring methanolic solution of the aldehyde at room temperature.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours. A successful reaction shows the consumption of the starting aldehyde spot and the appearance of a new, typically higher Rf, product spot.

  • Workup:

    • Once the reaction is complete, reduce the volume of methanol using a rotary evaporator.

    • Add a significant volume of cold water to the flask to precipitate the crude product.

    • Stir the slurry in an ice bath for 30 minutes to maximize precipitation.

  • Isolation:

    • Filter the white to pale-yellow solid using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

    • Dry the product under vacuum. A yield of over 90% is expected.[6]

  • Purification (if necessary):

    • Recrystallize the crude solid from an ethanol/water mixture as described in the troubleshooting guide.

Reaction Parameter Summary

For quick reference, the following table summarizes key parameters from various literature procedures.

ParameterCondition 1Condition 2Condition 3
Base Pyridine[3]Sodium Carbonate[1]None (Hydroxylamine free base)[5]
Solvent Ethanol[3]Methanol/Water[6]Solvent-free (Grinding)[1]
Temperature Reflux30 °C[6]Room Temperature
Time 15-60 min2 hours[6]2 min (grinding)[1]
Reported Yield Good (unspecified)91%[6]95%[1]

Mechanistic Overview

The formation of this compound follows a well-established two-step nucleophilic addition-elimination mechanism.

G aldehyde 2-Nitrobenzaldehyde (Electrophile) intermediate Carbinolamine Intermediate aldehyde->intermediate + NH₂OH hydroxylamine Hydroxylamine (Nucleophile) oxime This compound intermediate->oxime - H₂O water Water

Caption: Simplified reaction mechanism for oxime formation.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of free hydroxylamine attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The electron-withdrawing effect of the ortho-nitro group increases the electrophilicity of this carbon, facilitating the attack.[13]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate known as a carbinolamine.

  • Elimination: The carbinolamine is unstable. The hydroxyl group is protonated (by solvent or trace acid), turning it into a good leaving group (water). Subsequently, water is eliminated, and a double bond forms between the carbon and nitrogen, yielding the final oxime product.

Understanding this mechanism is key to troubleshooting. For instance, a failure to generate the free hydroxylamine nucleophile (Step 1) by omitting a base is a common point of failure.

References
  • Slideshare. (n.d.). Oxime Formation Step Optimization. Retrieved from [Link]

  • Asian Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2015). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Retrieved from [Link]

  • ChemSrc. (2025). Benzaldehyde, 2-nitro-,oxime | CAS#:6635-41-2. Retrieved from [Link]

  • ResearchGate. (2020). An efficient one pot synthesis of oxime by classical method. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of o-nitrobenzaldoxime. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6635-41-2, this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitrobenzaldehyde. Retrieved from [Link]

Sources

stability and storage issues of 2-Nitrobenzaldoxime

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Nitrobenzaldoxime. It addresses common stability and storage issues, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section covers the most common questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: Based on safety data sheets and general chemical principles, this compound should be stored under controlled conditions to maximize its shelf life. The key is to protect it from heat, light, and moisture.[1] The product is chemically stable under standard ambient conditions (room temperature) for short periods, but for long-term storage, refrigeration is recommended.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C[2]Low temperatures slow down potential degradation reactions. The compound has a low melting point (approx. 42-44°C), making refrigeration a safe choice to prevent physical changes.
Atmosphere Inert gas (Argon or Nitrogen)While not always mandatory for short-term storage, an inert atmosphere minimizes the risk of oxidation.
Light Amber vial or stored in the darkAromatic nitro compounds can be sensitive to light, which can catalyze decomposition.[1]
Container Tightly sealed, airtight container[1][3]Prevents exposure to atmospheric moisture, which can lead to hydrolysis of the oxime functional group.
Location Store in a dry, well-ventilated place away from incompatible materials.[1][3][4]Avoid storage with strong acids, strong bases, and strong oxidizing agents.[4][5]

Q2: What are the visible signs of this compound degradation?

A2: The primary visual indicator of degradation is a change in color. Pure this compound is typically a pale yellow crystalline solid. Degradation can lead to a darkening of the material, appearing as a more intense yellow, orange, or brown color. The presence of a sticky or oily residue may also indicate the formation of decomposition products.

Q3: Is this compound sensitive to air or moisture?

A3: Yes. Like many oximes, this compound is susceptible to hydrolysis in the presence of moisture, which can revert it back to 2-nitrobenzaldehyde and hydroxylamine.[6] This reaction is often catalyzed by acidic conditions.[7][8] While stable in dry air, long-term exposure to atmospheric moisture should be avoided by keeping the container tightly sealed.[1]

Q4: What is the expected shelf life of this compound?

A4: The shelf life is highly dependent on the storage conditions. When stored as recommended in Table 1, the compound can be expected to remain stable for at least 1-2 years. However, it is best practice to assess the purity of the material if it has been stored for an extended period or if there are any visual signs of degradation.

Troubleshooting Guide

This section addresses specific problems that may arise during experimentation, providing potential causes and corrective actions.

Q5: My reaction yield is significantly lower than expected. Could my this compound be the issue?

A5: Yes, degraded starting material is a common cause of low reaction yields.

  • Probable Cause 1: Hydrolysis. If the compound was exposed to moisture, a portion of it may have hydrolyzed back to 2-nitrobenzaldehyde. This aldehyde may not participate in your desired reaction or could lead to side products, thus lowering the yield of your target molecule.

  • Probable Cause 2: Other Decomposition. Thermal or photodegradation could lead to the formation of various impurities that are unreactive or inhibitory to your reaction. Nitroaromatic compounds can undergo complex decomposition pathways.[9][10]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low reaction yields.

Q6: I'm observing unexpected spots on my TLC plate or extra peaks in my HPLC/NMR analysis. What could they be?

A6: These observations strongly suggest the presence of impurities, likely from degradation.

  • Probable Cause 1: 2-Nitrobenzaldehyde. This is the most common impurity resulting from hydrolysis of the oxime. It will have a different retention factor (Rf) on a TLC plate and a distinct retention time in an HPLC chromatogram. In ¹H NMR, you would see a characteristic aldehyde peak (~10 ppm).

  • Probable Cause 2: E/Z Isomers. Oximes can exist as E and Z stereoisomers.[6][11] While one isomer is typically more stable, it's possible to have a mixture, which could appear as two closely eluting spots or peaks. Commercial sources usually provide the most stable isomer.

  • Probable Cause 3: Other Degradation Products. More complex degradation could result from the reactivity of the nitro group, leading to various byproducts.

  • Recommended Action: Perform a co-spotting experiment on a TLC plate with a standard of 2-nitrobenzaldehyde to confirm its presence. For a more detailed analysis, HPLC or NMR is recommended. See Protocol 2 for a general HPLC method.

Q7: The material has turned dark brown and has a slight odor. Is it still usable?

A7: A significant color change and the development of an odor are strong indicators of substantial decomposition. It is highly recommended not to use the material. The purity is compromised, and the exact nature of the impurities is unknown, which could lead to unpredictable and unsafe reaction outcomes. The general advice for aromatic nitro compounds is to handle them with care, as they can be energetic materials.[9]

  • Recommended Action: Dispose of the material according to your institution's hazardous waste disposal procedures.[3] Do not attempt to purify heavily degraded material due to safety concerns.

Technical Deep Dive & Protocols

Potential Decomposition Pathway

The primary non-photochemical degradation pathway for this compound in a laboratory setting is acid-catalyzed hydrolysis. This reaction is reversible, but in the presence of excess water, the equilibrium favors the formation of the aldehyde and hydroxylamine.[8][12]

G A This compound B Protonated Oxime (Intermediate) A->B + H⁺ (from trace acid) B->A - H⁺ C Carbinolamine (Intermediate) B->C + H₂O C->B - H₂O D 2-Nitrobenzaldehyde C->D - NH₂OH E Hydroxylamine C->E - H⁺, - Aldehyde D->C + NH₂OH

Caption: Simplified pathway for the acid-catalyzed hydrolysis of this compound.

Experimental Protocols

Protocol 1: Visual Inspection and Solubility Check

  • Visual Inspection: Observe the material in its container. Note its color, consistency (crystalline, powder, clumpy), and any signs of melting or discoloration.

  • Sample for Testing: In a well-ventilated fume hood, carefully transfer a small amount (a few milligrams) of the solid to a clean, dry vial.

  • Solubility Test: Add a common organic solvent (e.g., ethyl acetate or dichloromethane). Pure this compound should dissolve completely to give a clear, pale-yellow solution. The presence of insoluble material or a dark, cloudy solution suggests impurities.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (General Method)

This protocol provides a starting point for assessing purity. The method may need to be optimized for your specific equipment and requirements.

  • Standard Preparation: Prepare a stock solution of this compound (if you have a trusted, new batch) and a separate stock solution of 2-nitrobenzaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at the same concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 30% B

      • 13-15 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 5-10 µL.

  • Analysis: Run the standard and the sample. Compare the retention times. The presence of a peak matching the retention time of 2-nitrobenzaldehyde in your sample confirms hydrolysis. Purity can be estimated by the relative peak area of the main component.

Protocol 3: Handling and Disposal of Suspected Degraded Material

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

  • Handling: Handle the material in a fume hood to avoid inhaling any dust or volatile decomposition products.[1]

  • Containment: If the material is to be disposed of, ensure it is in a clearly labeled, sealed container.

  • Disposal: Dispose of the material through your institution's official chemical waste program. Do not mix it with other waste streams unless permitted. Refer to the product's Safety Data Sheet (SDS) for specific disposal instructions.[3]

References

  • Safety Data Sheet for 2-Nitrobenzaldehyde. Loba Chemie. [Link]

  • Safety Data Sheet for 2-Nitrobenzaldehyde. Carl ROTH. [Link]

  • Safety Data Sheet for 2-Nitrobenzaldehyde. Astech Ireland. [Link]

  • Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. ResearchGate. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. NIH National Library of Medicine. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. NIH National Library of Medicine. [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]

  • Method for determining oximes in chemical sample solution in paint, lacquer and varnish industries.
  • Oxime. Wikipedia. [Link]

  • Minor constituents of essential oils and aromatic extracts. Oximes derived from natural flavor and fragrance raw materials - Sensory evaluation, spectral and gas chromatographic characteristics. PubMed. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

  • Chemical Properties of this compound (CAS 6635-41-2). Cheméo. [Link]

  • A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Publishing. [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. PubMed. [Link]

  • Trinitro‐orcinolate and Trinitro‐resorcinate – Sensitivity Trends in Nitroaromatic Energetic Materials. Open Access LMU. [Link]

  • Metal-Involving Synthesis and Reactions of Oximes. ACS Publications. [Link]

  • Aromatic Monomer Analysis by UHPLC-MS/MS. Protocols.io. [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate. [Link]

  • 2-Nitrobenzaldehyde: A Convenient UV-A and UV-B Chemical Actinometer for Drug Photostability Testing. PubMed. [Link]

  • This compound (CAS 6635-41-2). LookChem. [Link]

  • 4-Nitrobenzaldoxime. PubChem. [Link]

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Technical Support Center: Optimizing 2-Nitrobenzaldoxime Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the catalytic conversion of 2-Nitrobenzaldoxime. This molecule is a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, due to its dual functionality. The selective transformation of its nitro and oxime groups is a common objective that presents unique challenges. The choice of catalyst is paramount and dictates the reaction's efficiency, selectivity, and success.[1]

This guide provides field-proven insights, troubleshooting protocols, and comparative data to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for this compound reactions.

Part 1: Frequently Asked Questions (FAQs) & Fundamental Principles

This section addresses foundational questions regarding the chemistry of this compound and the core principles of its catalytic reduction.

Q1: What is the primary challenge in the catalytic reduction of this compound?

The principal challenge is achieving chemoselectivity . The molecule contains two reducible functional groups: an aromatic nitro group (-NO₂) and an oxime group (-C=NOH). A successful protocol must selectively reduce one group while preserving the other, or reduce both, depending on the desired product. The most common objective is the selective reduction of the nitro group to an amine (-NH₂) to form 2-Aminobenzaldoxime, a versatile building block.

Q2: What is the general mechanism for the reduction of an aromatic nitro group?

The reduction of a nitro group to a primary amine is a six-electron process that typically occurs in a stepwise fashion.[1][2] Two primary pathways are generally considered:

  • Direct Hydrogenation Pathway: This is the most common route in catalytic hydrogenation. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.[1][2]

  • Condensation Pathway: Under certain conditions, the nitroso and hydroxylamine intermediates can react with each other or with the final amine product to form dimeric species like azoxy, azo, or hydrazo compounds, which are then further reduced to the amine.[3]

The choice of catalyst and reaction conditions can influence which pathway is favored.

Q3: Can the oxime group interfere with the nitro group reduction?

Yes. The oxime group is also susceptible to reduction, typically to a primary amine (-CH₂NH₂), via catalytic hydrogenation.[4] Highly active catalysts, such as Palladium on carbon (Pd/C) under forcing conditions, can lead to the reduction of both functional groups, resulting in 2-Aminobenzylamine. Therefore, catalyst selection is critical to prevent this over-reduction.

Q4: Are there other common reactions of this compound besides reduction?

Yes, the oxime group can undergo dehydration to form a nitrile (-C≡N). This transformation can sometimes occur as a side reaction under acidic conditions or be intentionally carried out using specific dehydrating agents or catalysts.[5]

Part 2: Catalyst Selection Guide for this compound

The selection of a catalyst system is dictated by the desired transformation. The following section compares common catalytic systems for the primary transformations of this compound.

Visualizing Reaction Pathways

The following diagram illustrates the potential catalytic transformations of this compound.

G cluster_main Reaction Pathways for this compound A This compound B 2-Aminobenzaldoxime A->B Selective Nitro Reduction (e.g., Fe/AcOH, SnCl₂) C 2-Nitrobenzylamine A->C Selective Oxime Reduction (e.g., Raney Ni, specific conditions) D 2-Aminobenzylamine A->D Full Reduction (e.g., H₂, Pd/C, high pressure) E 2-Nitrobenzonitrile A->E Dehydration (e.g., Lewis Acids) B->D Oxime Reduction (e.g., H₂, Pd/C) C->D Nitro Reduction (e.g., H₂, Pd/C)

Caption: Potential catalytic transformations of this compound.

Comparative Analysis of Catalytic Systems

The table below summarizes the performance and typical applications of various catalysts for the reduction of aromatic nitro compounds, with specific considerations for the this compound substrate.

Catalyst SystemTarget TransformationTypical ConditionsSelectivityAdvantagesPotential Issues & Limitations
H₂ / 10% Pd/C Nitro → AmineH₂ (1-4 atm), Methanol, Room Temp.Moderate to GoodHigh activity, efficient, common lab reagent.[5][6]Risk of over-reduction of the oxime group; can be pyrophoric.[5][6]
Fe / Acetic Acid Nitro → AmineAcetic Acid, Gentle Heating (e.g., 60-80°C)ExcellentHigh chemoselectivity, mild, cost-effective, tolerates many functional groups.[6][7]Stoichiometric use of iron produces waste; requires acidic conditions.
SnCl₂ / HCl Nitro → AmineEthanol/HCl, RefluxExcellentVery mild and selective for nitro groups.[6]Requires strongly acidic conditions; produces tin waste that can be difficult to remove.
H₂ / Raney Ni Nitro → Amine or Oxime → AmineH₂ (variable pressure), Ethanol/AmmoniaVariableEffective for both nitro and oxime groups; choice of conditions is critical for selectivity.[4][6]Can be less selective than Fe/AcOH; pyrophoric; requires careful handling.
NaBH₄ / Catalyst Nitro → AmineMethanol/Water, with metal catalyst (e.g., Ag, Fe)Good to ExcellentMild hydrogen source; avoids high-pressure H₂ gas.[3][8]Requires a co-catalyst; reactivity is dependent on the chosen metal catalyst.[3]

Part 3: Troubleshooting Guide (Q&A Format)

This section provides a systematic approach to diagnosing and solving common issues encountered during this compound reactions.

Troubleshooting Workflow

G cluster_yield Low Yield cluster_selectivity Poor Selectivity cluster_catalyst Catalyst Inactivity start Unsatisfactory Result a1 Check Reaction Completion (TLC, LCMS) start->a1 b1 Over-reduction observed (e.g., 2-Aminobenzylamine) start->b1 c1 Is Pd/C catalyst fresh? (Can be pyrophoric/deactivated) start->c1 a2 Assess Catalyst Activity a1->a2 a3 Optimize Reaction Time/Temp a2->a3 a4 Verify Reagent Purity a3->a4 b2 Switch to Milder Catalyst (e.g., Pd/C → Fe/AcOH) b1->b2 b3 Reduce H₂ Pressure / Temp b1->b3 b4 Side Product Formation (e.g., Nitrile) b5 Modify Solvent/pH b4->b5 c2 Ensure proper activation (if required) c1->c2 c3 Check for catalyst poisons (e.g., sulfur compounds) c2->c3

Caption: A decision-making workflow for troubleshooting common issues.

Q5: My yield of 2-Aminobenzaldoxime is very low, and TLC shows a lot of starting material. What should I do?

A low yield with significant remaining starting material points towards an incomplete or stalled reaction.[9]

  • Possible Cause 1: Catalyst Inactivity. For catalytic hydrogenations (e.g., Pd/C), the catalyst may be old or deactivated. Pd/C can be pyrophoric and should be handled carefully; exposure to air can deactivate it.[5]

    • Solution: Use a fresh batch of catalyst. Ensure the reaction flask is properly flushed with an inert gas (like nitrogen or argon) before adding the catalyst.[1][5]

  • Possible Cause 2: Insufficient Reaction Time or Temperature. Some reductions, especially metal-mediated ones like Fe/AcOH, may require gentle heating to proceed at a reasonable rate.[7]

    • Solution: Monitor the reaction by TLC every 30-60 minutes. If the reaction is sluggish, consider increasing the temperature moderately (e.g., to 50-60°C) or extending the reaction time.[10]

  • Possible Cause 3: Poor Reagent Quality. Impurities in solvents or starting materials can interfere with the reaction.

    • Solution: Ensure all reagents and solvents are of appropriate purity and are anhydrous where required.[10]

Q6: I'm trying to make 2-Aminobenzaldoxime, but my mass spec shows a product corresponding to the loss of the oxime's oxygen and the reduction of the nitro group. What is happening?

You are likely observing the formation of 2-Aminobenzylamine, which results from the reduction of both the nitro group and the oxime group.[5] This indicates your catalytic system is too powerful or the conditions are too harsh.

  • Possible Cause: Overly Active Catalyst. Catalytic hydrogenation with Pd/C or Raney Ni is highly efficient and can easily reduce both functionalities.[4][6]

    • Solution 1: Switch to a Milder System. The most reliable solution is to switch to a more chemoselective reducing system. Using iron powder in acetic acid (Fe/AcOH) is an excellent choice that is well-documented to selectively reduce aromatic nitro groups in the presence of other reducible functionalities.[6][7]

    • Solution 2: Modify Hydrogenation Conditions. If you must use catalytic hydrogenation, modify the conditions to be milder. Use a lower hydrogen pressure (e.g., a hydrogen-filled balloon instead of a Parr shaker), run the reaction at room temperature, and monitor it carefully by TLC, stopping it as soon as the starting material is consumed.

Q7: My reaction produced 2-Nitrobenzonitrile as a major byproduct. Why did this happen?

The formation of a nitrile indicates the dehydration of the oxime group.[5]

  • Possible Cause: Acidic Conditions and/or Heat. This side reaction can be promoted by strong acids (especially Lewis acids) and elevated temperatures. If you are using a system like SnCl₂/HCl and heating excessively, you may favor this pathway.

    • Solution: If nitrile formation is an issue, avoid strongly acidic conditions or high temperatures. A neutral catalytic hydrogenation or the Fe/AcOH system (which is only weakly acidic) is less likely to cause this side reaction.

Part 4: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective reduction of this compound.

Protocol 1: Selective Nitro Group Reduction using Fe/AcOH

This method is highly recommended for its excellent chemoselectivity.[7]

  • Materials:

    • This compound

    • Iron powder (fine, >100 mesh)

    • Glacial Acetic Acid

    • Ethanol & Water

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl Acetate

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a 5:1 mixture of ethanol and water.

    • Reagent Addition: Add iron powder (3.0-5.0 eq) to the mixture.

    • Initiation: With vigorous stirring, add glacial acetic acid (1.0-2.0 eq) dropwise. The reaction is often exothermic.

    • Reaction: Heat the mixture to 60-80°C and stir. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

    • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

    • Neutralization: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and carefully neutralize the solution by washing with saturated NaHCO₃ solution until effervescence ceases.

    • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-Aminobenzaldoxime.

    • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Selective Nitro Group Reduction using Catalytic Hydrogenation (H₂/Pd/C)

This protocol requires careful monitoring to prevent over-reduction.[5]

  • Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (high purity)

    • Inert gas (Nitrogen or Argon)

    • Filter aid (e.g., Celite®)

    • Hydrogenation apparatus (e.g., balloon setup or Parr shaker)

  • Procedure:

    • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol.

    • Inerting: Flush the flask thoroughly with an inert gas to remove all air.

    • Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

    • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and refill it with hydrogen gas; repeat this cycle 3-5 times. For a balloon setup, simply attach a hydrogen-filled balloon. For a Parr apparatus, pressurize to the desired pressure (start with a low pressure, e.g., 15-30 psi).

    • Reaction: Stir the reaction mixture vigorously at room temperature. The progress must be monitored closely by TLC (taking aliquots carefully) to stop the reaction immediately after the starting material disappears to avoid reducing the oxime.

    • Workup: Once complete, carefully vent the hydrogen and flush the system with inert gas.

    • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with fresh methanol. Caution: Do not allow the filter cake to dry on the funnel, as it can ignite. Keep it wet with solvent.

    • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-Aminobenzaldoxime.

References

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH.
  • Nitro Reduction - Common Conditions.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Facile reduction of aromatic nitro compounds to aromatic amines catalysed by support-free nanoporous silver - RSC Publishing.
  • Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table - ResearchG
  • Application Notes and Protocols: Catalytic Conversion of 3-Nitrobenzaldoxime to Other Functional Groups - Benchchem.
  • troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde - Benchchem.
  • Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde - Benchchem.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • Application Note: Protocols for the Selective Reduction of the Nitro Group in 2-Methyl-6-nitrobenzaldehyde - Benchchem.
  • Heterogeneous Catalysis for Selective Hydrogen

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Validation & Comparative

A Comparative Study of 2-Nitrobenzaldoxime and Other Oximes in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Nitrobenzaldoxime and other synthetically valuable oximes. Moving beyond a simple catalog of reactions, we will explore the causal relationships between structure and reactivity, offering field-proven insights into experimental design and application. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework for selecting and utilizing the appropriate oxime for their synthetic challenges.

The Oxime Functional Group: A Nexus of Synthetic Versatility

Oximes (R¹R²C=NOH) are a cornerstone of modern organic synthesis, prized for their accessibility and diverse reactivity.[1][2][3] Typically synthesized through the condensation of an aldehyde or ketone with hydroxylamine, they serve as stable, crystalline derivatives of carbonyl compounds.[1][3] However, their true value lies in their capacity to be transformed into a wide array of other functional groups, including amines, amides, nitriles, and various nitrogen-containing heterocycles.[4][5][6] This versatility stems from the unique electronic nature of the C=N-O linkage, which can be manipulated through various reaction pathways, including rearrangements, cyclizations, and metal-catalyzed couplings.[7][8]

This guide will dissect the unique synthetic utility of this compound, a molecule whose reactivity is profoundly influenced by the ortho-positioning of its nitro group. We will then benchmark its performance and applications against other key classes of oximes to provide a clear, comparative landscape.

This compound: A Specialist in Intramolecular Transformations

This compound is more than a simple benzaldehyde derivative. The proximity of the electron-withdrawing nitro group to the oxime functionality creates a unique chemical environment that enables powerful intramolecular reactions, making it a specialized tool for the synthesis of N-heterocycles.

Synthesis of this compound

The preparation of this compound is a straightforward condensation reaction. The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the nucleophilic attack by hydroxylamine.[9]

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium hydroxide or potassium carbonate (1.2 eq) in water.

  • Reaction: Slowly add the hydroxylamine solution to the 2-nitrobenzaldehyde solution with stirring at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Isolation: Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a pale yellow solid.[10]

Key Application: Synthesis of Cinnolines and Related Heterocycles

A defining feature of this compound is its utility in constructing fused N-heterocyclic systems. The synthetic strategy hinges on the reduction of the ortho-nitro group to an amine. This newly formed nucleophilic amine is perfectly positioned to attack the electrophilic oxime carbon (or a derivative), initiating an intramolecular cyclization.

The mechanism involves an initial reduction of the nitro group, often using agents like Fe/AcOH or catalytic hydrogenation, to generate 2-aminobenzaldoxime.[9] This intermediate can then undergo a cyclization/dehydration cascade to form valuable scaffolds like cinnolines, which are important in medicinal chemistry.[11][12] The process effectively leverages the nitro group as a masked amino group, enabling a domino reaction sequence.

Caption: Intramolecular redox cyclization of this compound.

This intramolecular pathway is a significant advantage over intermolecular strategies, which often require harsher conditions and can lead to complex product mixtures. The ortho-positioning is critical; meta- or para-nitrobenzaldoximes lack the proximity required for this efficient cyclization.[13]

Comparative Analysis with Other Oximes

To fully appreciate the specialized role of this compound, it is essential to compare it with other classes of oximes.

Unsubstituted Benzaldoxime: The Baseline

Benzaldoxime serves as the parent compound for this class. Its reactivity is foundational to understanding more complex derivatives.

  • Dehydration to Nitriles: Aldoximes, including benzaldoxime, can be readily dehydrated to form nitriles. This transformation is often achieved using reagents like acetic anhydride or under transition metal catalysis.

  • Rearrangement to Amides: Under acidic conditions, benzaldoxime can undergo a Beckmann-type rearrangement to form benzamide.[14][15] However, for aldoximes, this is often less efficient than for ketoximes and can compete with nitrile formation.[16][17] The reaction proceeds via dehydration to a nitrile, which is then hydrated.[17]

Compared to this compound, the unsubstituted analogue lacks the intramolecular cyclization pathway. Its utility is primarily in fundamental transformations like nitrile and amide synthesis.

4-Nitrobenzaldoxime: The Isomeric Counterpart

Placing the nitro group at the para-position dramatically alters the molecule's reactivity profile.

  • Electronic Effects: The para-nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring and influences the acidity of the oxime proton. This electronic effect is transmitted through the π-system.[13]

  • Lack of Intramolecular Cyclization: Unlike the ortho isomer, the nitro group in 4-Nitrobenzaldoxime is too distant from the oxime to participate in intramolecular cyclization reactions following its reduction.

  • Influence on Rearrangement: In a Beckmann rearrangement, the electronic nature of the migrating group is crucial. The electron-withdrawing effect of the para-nitro group on the phenyl ring would influence the migratory aptitude of the aryl group, a key consideration in the rearrangement of related ketoximes.

The comparison between the 2- and 4-nitro isomers provides a classic example of how substituent positioning dictates reaction pathways, moving from intramolecular cyclization (ortho) to modulated electronic reactivity (para).

Cyclohexanone Oxime: The Archetypal Ketoxime for Beckmann Rearrangement

Cyclohexanone oxime is a cyclic ketoxime that serves as the textbook example for one of the most famous reactions in oxime chemistry: the Beckmann rearrangement.[18]

  • The Beckmann Rearrangement: This acid-catalyzed reaction converts a ketoxime into an N-substituted amide (a lactam in the case of cyclic ketoximes).[19][20] The reaction is stereospecific: the group anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates.[21]

  • Industrial Significance: The Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam is a large-scale industrial process, as caprolactam is the monomer for the production of Nylon 6.[18]

Caption: Mechanism of the Beckmann Rearrangement.

This highlights a major divergence in utility: while aldoximes like this compound are masters of building fused ring systems, ketoximes are workhorses for ring-expansion and amide synthesis via rearrangement.

O-Substituted Oximes: Gateways to Metal-Catalyzed Reactions

Modifying the oxime oxygen by converting it into an ether or ester (e.g., O-acyl or O-alkyl oximes) opens up a vast landscape of modern transition-metal-catalyzed reactions.[7][22] In these transformations, the O-substituent often functions as an internal oxidant or a leaving group.

  • Palladium-Catalyzed Reactions: O-Acyl oximes, in particular, have been widely used in palladium-catalyzed reactions.[7] These include Heck-type reactions and C-H functionalization/cyclization cascades for synthesizing heterocycles like pyridines and isoquinolines.[23][24][25] The reaction often proceeds via oxidative addition of the N-O bond to a Pd(0) catalyst, generating an alkylideneamino-palladium(II) species that can then engage in further coupling.[25]

  • Internal Oxidant: A key advantage is that the oxime can serve as an internal oxidant, avoiding the need for external, often harsh, oxidizing agents. This improves the atom economy and functional group tolerance of the reaction.[7]

This class of oximes represents the cutting edge of synthetic methodology, where the oxime is not just a precursor but an active participant in sophisticated catalytic cycles. This is in stark contrast to the classical, often stoichiometric, transformations seen with this compound.

Comparative Data Summary

The following table summarizes the primary synthetic roles and characteristic reactions of the discussed oximes, providing a quick reference for experimental design.

Oxime DerivativeKey Structural FeaturePrimary Synthetic Application(s)Characteristic Reaction(s)
This compound Ortho-nitro groupSynthesis of fused N-heterocyclesIntramolecular redox cyclization[11][12]
Benzaldoxime Unsubstituted aromaticPrecursor to nitriles and amidesDehydration, Beckmann-type rearrangement[16][17]
4-Nitrobenzaldoxime Para-nitro groupModulated electronic reactivityStandard oxime chemistry (no cyclization)[13]
Cyclohexanone Oxime Cyclic ketoximeSynthesis of lactams (Nylon-6 precursor)Beckmann rearrangement[18][20]
O-Acyl Oximes O-ester functionalityC-C and C-N bond formationPd-catalyzed Heck reactions, C-H activation[7][25]

Conclusion and Future Outlook

The world of oxime chemistry is diverse, with each derivative offering a unique set of tools for the synthetic chemist. This compound distinguishes itself as a highly specialized reagent for constructing complex heterocyclic scaffolds through elegant intramolecular cyclization strategies. Its utility is a direct consequence of the ortho-positioning of the nitro group, a feature absent in its isomers.

In contrast, unsubstituted aldoximes provide fundamental transformations, ketoximes like cyclohexanone oxime are vital for industrial processes like the Beckmann rearrangement, and O-substituted oximes are at the forefront of transition-metal catalysis, enabling advanced C-H functionalization and cross-coupling reactions.

The choice of oxime is therefore not arbitrary but a critical decision based on the desired synthetic outcome. Understanding the underlying mechanistic principles—from the intramolecular redox potential of this compound to the stereospecific migration in the Beckmann rearrangement—empowers researchers to design more efficient, elegant, and powerful synthetic routes. As catalysis and synthetic methodology continue to evolve, the humble oxime functional group will undoubtedly remain a central player in the art and science of molecule building.

References

  • Abele, E., & Abele, R. (2014). Recent Advances in the Synthesis of Heterocycles from Oximes. Current Organic Synthesis, 11(3), 403-428.
  • Korneev, S., & Ghorbani-Choghamarani, A. (2021). Visible Light-Induced Pd-Catalyzed Alkyl-Heck Reaction of Oximes.
  • Abele, E., & Abele, R. (2014). Recent Advances in the Synthesis of Heterocycles from Oximes. ResearchGate. [Link]

  • Li, B., & Ma, J. (2017). O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis. Organic & Biomolecular Chemistry. [Link]

  • Whittlesey, M. K., & Williams, J. M. J. (2007). Highly Efficient Ruthenium-Catalyzed Oxime to Amide Rearrangement. Organic Letters. [Link]

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  • Tambara, K., & Pantoș, G. D. (2013). Conversion of aldoximes into nitriles and amides under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Cadierno, V., & Francos, J. (2012). Catalytic Rearrangement of Aldoximes to Primary Amides in Environmentally Friendly Media under Thermal and Microwave Heating. ACS Sustainable Chemistry & Engineering. [Link]

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  • Wang, H., & Glorius, F. (2018). Palladium-catalyzed Heck-type reaction of oximes with allylic alcohols: synthesis of pyridines and azafluorenones. Chemical Communications. [Link]

  • Cadierno, V., & Francos, J. (2014). Catalytic synthesis of amides via aldoximes rearrangement. Chemical Communications. [Link]

  • Korneev, S., & Ghorbani-Choghamarani, A. (2021). Visible Light-Induced Pd-Catalyzed Alkyl-Heck Reaction of Oximes. PMC, NIH. [Link]

  • Abele, E., & Abele, R. (2015). Oxime ethers as versatile precursors in organic synthesis: a review. RSC Advances. [Link]

  • Tambara, K., & Pantoș, G. D. (2013). Conversion of aldoximes into nitriles and amides under mild conditions. Semantic Scholar. [Link]

  • Rad, M. N. S., et al. (2010). An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride. Organic Chemistry Portal. [Link]

  • Abele, E., & Abele, R. (2014). Different approaches for oxime (ether) synthesis. ResearchGate. [Link]

  • Zhu, Z., et al. (2015). Palladium-Catalyzed C–H Functionalization of Aromatic Oximes: A Strategy for the Synthesis of Isoquinolines. The Journal of Organic Chemistry. [Link]

  • Malinowski, S. (2014). Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base. NIH. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of various heterocycles from O-acyl oximes. [Link]

  • Okoro, U. C., & Enyo, C. (2011). One-pot synthesis of oxime ethers from cinnamaldehyde and crotonaldehyde. Journal of Chemical and Pharmaceutical Research. [Link]

  • Wikipedia. (n.d.). Beckmann rearrangement. [Link]

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  • Abele, E., & Abele, R. (2020). Recent Advances in the Chemistry of Oximes. ResearchGate. [Link]

  • Turygin, D. B., et al. (2020). Oxime radicals: generation, properties and application in organic synthesis. PMC. [Link]

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A Senior Scientist's Guide: Evaluating Modern Alternatives to 2-Nitrobenzaldoxime for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of chemical transformations historically reliant on 2-nitroaryl precursors, such as 2-Nitrobenzaldoxime, for the synthesis of quinoline and quinolone scaffolds. We will objectively analyze the performance of traditional methods against modern, catalytic alternatives, supported by experimental data from peer-reviewed literature. This document is intended for researchers, medicinal chemists, and process development professionals seeking to optimize the synthesis of these critical heterocyclic motifs.

Introduction: The Enduring Importance of the Quinolone Core

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science. Its derivatives are present in a wide array of pharmaceuticals, exhibiting activities such as antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2] Historically, the synthesis of this privileged N-heterocycle has been dominated by classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses.[3][4]

A common strategy within this classical framework involves the use of ortho-nitroaryl carbonyl compounds, such as 2-nitrobenzaldehyde or its oxime derivative, this compound. These methods typically rely on a reductive cyclization cascade where the nitro group is reduced to an amine, which then undergoes an intramolecular condensation to form the heterocyclic ring. While effective, these pathways often necessitate harsh reaction conditions and the use of stoichiometric, and often toxic, heavy metal reductants (e.g., SnCl₂, Fe).

This guide moves beyond these foundational methods to explore and compare modern alternatives that offer significant advantages in efficiency, safety, substrate scope, and operational simplicity. We will focus on robust, catalytic, and one-pot procedures that represent the state-of-the-art in quinoline and quinolone synthesis.

Chapter 1: The Benchmark - Reductive Cyclization of 2-Nitroaryl Precursors

The foundational logic behind using precursors like this compound is the strategic placement of a nitro group, which serves as a masked amine. The transformation hinges on the reduction of this group to initiate a cyclization cascade.

General Mechanism: Intramolecular Reductive Cyclization

The process can be generalized into two key stages:

  • Nitro Group Reduction: A reducing agent (e.g., SnCl₂, Fe, H₂/catalyst) converts the ortho-nitro group into an amino group.

  • Intramolecular Cyclization: The newly formed aniline derivative undergoes an intramolecular nucleophilic attack on the adjacent carbonyl or a related electrophilic center, followed by dehydration to yield the aromatic quinoline ring system.

A 2-Nitroaryl Carbonyl (e.g., 2-Nitrobenzaldehyde) B 2-Aminoaryl Carbonyl A->B C Intramolecular Condensation B->C D Quinolone Product C->D - H₂O start 2-Nitrobenzaldehyde + Active Methylene Cmpd. reduct In-situ Reduction (Fe/AcOH) start->reduct intermed 2-Aminoaldehyde (transient) reduct->intermed condense Knoevenagel Condensation intermed->condense cyclize Intramolecular Cyclization condense->cyclize product Substituted Quinolone cyclize->product

Caption: Domino workflow for the Fe/AcOH mediated Friedländer synthesis.

Adapted from Bagley, M. C., et al. (2009). [5]1. To a stirred solution of the 2-nitrobenzaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in glacial acetic acid, add iron powder (4.0 eq). 2. Heat the mixture to 80-100 °C and monitor the reaction by TLC. 3. Upon completion (typically 1-4 hours), cool the reaction to room temperature and dilute with ethyl acetate. 4. Filter the mixture through a pad of Celite to remove iron salts, washing with additional ethyl acetate. 5. Wash the combined organic filtrate with saturated aqueous NaHCO₃, water, and brine. 6. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. 7. Purify the residue by column chromatography to yield the desired quinoline.

This method demonstrates broad applicability with high yields across a range of substrates.

2-Nitrobenzaldehyde DerivativeActive Methylene CompoundProductYield (%)
UnsubstitutedEthyl benzoylacetateEthyl 2-phenylquinoline-3-carboxylate95%
5-MethoxyPhenylacetonitrile6-Methoxy-2-phenylquinoline-3-carbonitrile94%
4-Chloro1-Phenyl-1,3-butanedione3-Acetyl-7-chloro-2-methylquinoline88%
UnsubstitutedPhenylsulfonylacetone2-Methyl-3-(phenylsulfonyl)quinoline99% [5]
Data sourced from reference.[5]
Alternative 2: Palladium-Catalyzed Reductive Cyclization of 2'-Nitrochalcones

For the synthesis of 2-aryl-4-quinolones, a particularly challenging subclass, the reductive cyclization of 2'-nitrochalcones is a powerful strategy. A significant advancement in this area is the use of formic acid as a safe and convenient carbon monoxide (CO) surrogate in a palladium-catalyzed reaction. This approach circumvents the need for high-pressure CO gas lines and autoclaves, making it far more accessible for standard laboratory settings. [6][7]

This transformation is catalyzed by a palladium complex. Formic acid, in the presence of acetic anhydride, decomposes to generate CO in situ. The palladium catalyst facilitates the reductive cyclization of the nitrochalcone, affording the 4-quinolone core in high yields. The method is exceptionally effective for introducing an aryl group at the 2-position, a task that is problematic with many traditional quinolone syntheses. [6]

Adapted from Ragaini, F., et al. (2023). [7]1. In a thick-walled glass pressure tube, combine the 2'-nitrochalcone (0.5 mmol, 1.0 eq), Pd(CH₃CN)₂Cl₂ (1 mol%), and a suitable ligand (e.g., a bidentate phosphine, 2.5 mol%) in DMF (10 mL). 2. Add formic acid (3.0 eq), acetic anhydride (3.0 eq), and triethylamine (3.0 eq). 3. Seal the tube and heat the mixture at 130 °C for 12 hours. 4. After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane). 5. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 6. Purify the crude product by silica gel chromatography.

The palladium-catalyzed method using a CO surrogate provides excellent yields for a variety of substituted 2-aryl-4-quinolones.

R¹ (at Chalcone β-position)R² (at Nitro-Aryl Ring)ProductIsolated Yield (%)
PhenylH2-Phenylquinolin-4(1H)-one91%
4-MethoxyphenylH2-(4-Methoxyphenyl)quinolin-4(1H)-one85%
4-ChlorophenylH2-(4-Chlorophenyl)quinolin-4(1H)-one95%
Phenyl4-Methyl6-Methyl-2-phenylquinolin-4(1H)-one88%
Data sourced from reference.[7]

Chapter 3: Paradigm Shift - Transition-Metal-Catalyzed Synthesis Bypassing Nitro-Precursors

The most significant departure from classical methods involves building the quinoline scaffold from non-nitroaromatic precursors using transition-metal catalysis. These strategies, often involving C-H activation, annulation, or coupling reactions, offer unparalleled efficiency and flexibility. [8][9][10]

Alternative 3: Rhodium-Catalyzed [4+2] Annulation of Anilines and Alkynes

A prominent example is the rhodium-catalyzed oxidative annulation of anilines with alkynes. This approach constructs the quinoline ring by forming two new C-C bonds and one C-N bond in a single step, demonstrating high atom economy.

The catalytic cycle typically involves:

  • Coordination of the aniline to the rhodium center.

  • Directed C-H activation at the ortho-position of the aniline.

  • Insertion of the alkyne into the Rh-C bond.

  • Reductive elimination to form the quinoline product and regenerate the active catalyst.

An oxidant (often Cu(OAc)₂) is required to close the catalytic cycle. This strategy allows for the synthesis of highly substituted quinolines that are difficult to access via other means. [1]

start Aniline + Alkyne ch_activation ortho C-H Activation start->ch_activation catalyst [Rh(III)] Catalyst catalyst->ch_activation insertion Alkyne Insertion ch_activation->insertion cyclization Reductive Elimination insertion->cyclization cyclization->catalyst Regeneration product Substituted Quinolone cyclization->product oxidant Oxidant (e.g., Cu(OAc)₂) oxidant->cyclization Oxidation

Sources

A Comparative Guide to Photolabile Protecting Groups: Evaluating 2-Nitrobenzyl Scaffolds Against Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic protection and deprotection of functional groups are cornerstones of successful multistep synthesis. Among the various strategies, photolabile protecting groups (PPGs), or "photocages," offer an unparalleled level of control, enabling the release of a protected molecule with spatial and temporal precision using light as a "traceless" reagent.[1][2] This guide provides an in-depth comparison of the classic 2-nitrobenzyl (oNB) protecting group, the foundational chemistry behind reagents like 2-Nitrobenzaldoxime, against other widely used photolabile and conventional protecting groups.

The 2-nitrobenzyl scaffold was one of the first and remains one of the most utilized PPGs in organic synthesis and chemical biology. Its reliability and versatility have made it a benchmark in the field. However, the evolution of complex synthetic targets and sensitive biological systems has driven the development of new PPGs with improved properties, such as longer wavelength absorption and cleaner reaction profiles. Understanding the efficacy, mechanism, and practical limitations of oNB derivatives in comparison to these alternatives is crucial for making informed decisions in experimental design.

The Mechanism and Efficacy of 2-Nitrobenzyl Protecting Groups

The efficacy of 2-nitrobenzyl-based PPGs stems from a well-defined photochemical process known as a Norrish Type II reaction.[2] Upon absorption of UV light (typically in the 250-365 nm range), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon. This event initiates a cascade that ultimately leads to the cleavage of the bond to the protected substrate and the formation of a 2-nitrosobenzaldehyde or related ketone byproduct.[2][3]

G A 2-Nitrobenzyl Protected Substrate (R-X) B Excited State (Diradical) A->B Irradiation (hν) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cleavage & Substrate Release C->D Rearrangement E Released Substrate (R-H) D->E F 2-Nitrosobenzaldehyde Byproduct D->F

Caption: Photochemical cleavage mechanism of 2-nitrobenzyl PPGs.

The performance of any PPG is quantified by several key parameters:

  • Molar Extinction Coefficient (ε): A measure of how strongly the PPG absorbs light at a specific wavelength. A higher ε value is generally desirable.[4]

  • Quantum Yield (Φu): The efficiency of the photoreaction, defined as the number of molecules of substrate released per photon absorbed.[4][5] A value closer to 1 indicates higher efficiency.

  • Uncaging Cross-Section (δu): The product of ε and Φu (δu = ε × Φu), this value represents the overall light-triggered release efficiency and is the most practical measure for comparing PPGs.[6]

For 2-nitrobenzyl derivatives, quantum yields are typically modest, often in the range of 0.01 to 0.2, and are highly dependent on the solvent and the nature of the protected functional group.[2][7]

Comparative Analysis of Protecting Group Efficacy

The choice of a protecting group is a critical decision that balances efficiency, orthogonality, and compatibility with the target molecule. Here, we compare the 2-nitrobenzyl (oNB) group with other prominent photolabile and conventional reagents.

Protecting GroupDeprotection Triggerλmax (nm)Quantum Yield (Φu)Key AdvantagesPotential Limitations
2-Nitrobenzyl (oNB) UV Light~260-3500.01 - 0.2Well-established, versatile for many functional groups, high orthogonality.[2][7]Requires UV light (potential for cell damage), modest quantum yield, reactive nitroso byproduct can be problematic.[3][5]
p-Hydroxyphenacyl (pHP) UV Light~280-3600.1 - 0.4 (up to ~1.0 for good leaving groups)Higher quantum yields, clean rearrangement (photo-Favorskii) to an inert byproduct, fast release.[2][3]Primarily used for carboxylates, phosphates, and sulfonates.[2]
Coumarin-based (e.g., Bhc) UV/Visible Light~350-4500.01 - 0.3Longer wavelength absorption (less phototoxicity), often fluorescent for tracking.[6]Can have lower quantum yields, structure is more complex.
Boc (tert-Butoxycarbonyl) Strong Acid (e.g., TFA)N/AN/AHigh yields, widely used in peptide synthesis, stable to base and nucleophiles.[8]Harsh acidic conditions can cleave other acid-labile groups, not orthogonal to acid-sensitive substrates.
TBDMS (tert-Butyldimethylsilyl) Fluoride (e.g., TBAF) or AcidN/AN/ARobust protection for alcohols, stable to a wide range of conditions.[8]Deprotection with fluoride can have basicity issues; potential for silyl migration.

Causality Behind Experimental Choices: The primary motivation for moving away from oNB groups in certain applications, particularly in biology, is the need to use longer, less energetic wavelengths of light to avoid cellular damage.[5] This has driven the development of coumarin and other red-shifted PPGs.[6] For synthetic applications, the key driver for choosing a PPG like oNB or pHP is its complete orthogonality to traditional protecting groups. A chemist can selectively remove a photolabile group with light without affecting Boc (acid-labile), Fmoc (base-labile), or silyl (fluoride-labile) groups in the same molecule, enabling complex, targeted transformations.[1][9]

Experimental Protocols

To provide a tangible comparison, we outline a general workflow for the protection of a carboxylic acid with a 2-nitrobenzyl group and its subsequent photolytic deprotection, monitored by High-Performance Liquid Chromatography (HPLC).

G cluster_0 Protection Step cluster_1 Deprotection & Analysis A Dissolve Carboxylic Acid & 2-Nitrobenzyl Bromide in DMF B Add Base (e.g., Cs₂CO₃) Stir at RT A->B C Monitor by TLC B->C D Work-up & Purify (Column Chromatography) C->D E Protected Ester Product D->E F Dissolve Protected Ester in Acetonitrile/Water E->F Isolate & Characterize G Irradiate with UV Lamp (e.g., 365 nm) F->G H Take Aliquots at Time Intervals G->H I Analyze by HPLC (Quantify Product & Starting Material) H->I J Determine Reaction Rate & Quantum Yield I->J

Caption: General workflow for PPG protection and deprotection analysis.

Protocol 1: Protection of Benzoic Acid with 2-Nitrobenzyl Bromide

This protocol provides a self-validating system where reaction completion is easily monitored by Thin-Layer Chromatography (TLC).

  • Materials: Benzoic acid, 2-nitrobenzyl bromide, cesium carbonate (Cs₂CO₃), N,N-Dimethylformamide (DMF), ethyl acetate, hexane, deionized water, brine.

  • Procedure:

    • To a round-bottom flask, add benzoic acid (1.0 eq) and DMF. Stir until fully dissolved.

    • Add cesium carbonate (1.5 eq) to the solution.

    • Add 2-nitrobenzyl bromide (1.1 eq) and stir the mixture at room temperature.

    • Trustworthiness Check: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the benzoic acid spot and the appearance of a new, higher Rf product spot indicates a successful reaction.

    • Upon completion (typically 2-4 hours), quench the reaction by adding deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product via flash column chromatography to yield pure 2-nitrobenzyl benzoate.

Protocol 2: Photolytic Deprotection and HPLC Analysis

This protocol quantifies the efficacy of the deprotection reaction.

  • Materials: 2-nitrobenzyl benzoate, HPLC-grade acetonitrile, HPLC-grade water, UV lamp (e.g., 365 nm LED or mercury lamp), HPLC system with a UV detector.

  • Procedure:

    • Prepare a stock solution of the 2-nitrobenzyl benzoate of a known concentration (e.g., 100 µM) in a 1:1 acetonitrile:water mixture.

    • Transfer the solution to a quartz cuvette.

    • Baseline Measurement: Inject an aliquot of the solution into the HPLC before irradiation to obtain a t=0 chromatogram. This validates the starting material's purity and retention time.

    • Begin irradiating the solution with the UV lamp while stirring.

    • At set time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot and inject it into the HPLC.

    • Monitor the chromatograms for the decrease in the starting material peak area and the increase in the benzoic acid product peak area.

    • Data Analysis: Plot the concentration of the released benzoic acid versus time to determine the initial reaction rate. Using a chemical actinometer (e.g., potassium ferrioxalate), the quantum yield (Φu) can be calculated.[4]

Conclusion and Future Outlook

The 2-nitrobenzyl group, the functional core of reagents like this compound, remains a powerful and highly versatile tool in chemical synthesis due to its robust nature and clear orthogonality.[7] Its primary limitations—reliance on UV irradiation and the formation of a reactive byproduct—are most pronounced in sensitive biological applications.

For synthetic chemists, the choice between oNB and an alternative like pHP depends on the desired release kinetics and the nature of the protected group; pHP often provides faster and cleaner release for carboxylates and phosphates.[2][3] For researchers working with live cells or in vivo models, the trend is firmly towards longer-wavelength PPGs like coumarins to enhance biocompatibility.[6] Ultimately, the selection of a protecting group strategy must be tailored to the specific demands of the project, balancing the need for control, efficiency, and compatibility with the chemical environment.

References

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A Comparative Guide to the Analytical Validation of Methods for 2-Nitrobenzaldoxime Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical entities is a cornerstone of robust scientific discovery and regulatory compliance. 2-Nitrobenzaldoxime, a key chemical intermediate, demands accurate analytical oversight to ensure the quality, consistency, and purity of downstream products. This guide provides an in-depth, objective comparison of principal analytical techniques for the quantification of this compound, grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9][10][11]

This document is structured to provide not just procedural steps, but a logical framework for methodological selection and validation, empowering the reader to make informed decisions tailored to their specific analytical challenges.

The Critical Role of Method Validation in this compound Analysis

The validation process for a quantitative method for this compound would follow a structured workflow, ensuring all performance characteristics are systematically evaluated and documented.

cluster_0 Method Development & Validation Workflow Method_Development Method Development (Selectivity & Initial Parameters) Pre-Validation Pre-Validation Checks (System Suitability) Method_Development->Pre-Validation Validation_Protocol Formal Validation Protocol Pre-Validation->Validation_Protocol Linearity_Range Linearity & Range Validation_Protocol->Linearity_Range Accuracy Accuracy (% Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity (Forced Degradation) Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: A logical workflow for the validation of an analytical method for this compound.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. For this compound, a nitroaromatic compound, several techniques are viable, each with distinct advantages and limitations.

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Measurement of light absorbance by the analyte in a solution.
Specificity High (Separates analyte from impurities).Very High (Chromatographic separation plus mass fragmentation pattern).Low to Moderate (Prone to interference from other UV-absorbing species).
Linearity (r²) Typically > 0.999Typically > 0.998Typically > 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mL0.3 - 1.5 µg/mL
Suitability for this compound Excellent for purity and assay; ideal for stability-indicating methods.High sensitivity and specificity, but requires thermal stability and volatility of the analyte.Suitable for simple, high-concentration assays where interfering substances are absent.

Note: The quantitative parameters presented are based on established performance levels for structurally similar nitroaromatic compounds and serve as a reliable reference for method development and validation.[12][13]

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely employed technique for the quantification of non-volatile and thermally labile compounds, making it highly suitable for this compound.[12][14][15][16] A stability-indicating HPLC method is crucial for demonstrating that the analytical procedure can accurately measure the analyte in the presence of its degradation products.[17][18][19]

Experimental Protocol: A Validated Stability-Indicating HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% Phosphoric acid in Water (A) and Acetonitrile (B). A typical gradient might be: 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 2-Nitrobenzaldehyde, a related compound, shows strong absorbance around 250 nm.[20][21][22] A similar wavelength, or the specific λmax for this compound, should be used.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water. Perform serial dilutions to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Forced Degradation Studies (for Specificity):

    • Acid/Base Hydrolysis: Treat the sample with 0.1 N HCl and 0.1 N NaOH, respectively, at elevated temperatures.

    • Oxidative Degradation: Expose the sample to 3% hydrogen peroxide.

    • Thermal Degradation: Heat the solid sample in an oven.

    • Photolytic Degradation: Expose the sample solution to UV light.

    • Analyze the stressed samples to ensure the peak for this compound is well-resolved from any degradation peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it a powerful tool for the analysis of volatile and thermally stable compounds.[16][23][24] For this compound, its applicability depends on its thermal stability and volatility. Derivatization may be necessary if the compound is not sufficiently volatile.

Experimental Protocol: A Representative GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan (e.g., m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of this compound.

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions in a volatile organic solvent such as acetone or ethyl acetate.

    • Dissolve the sample in the same solvent to a concentration within the calibration range.

UV-Vis Spectrophotometry

This technique is simple, rapid, and cost-effective for quantifying compounds that absorb UV or visible light.[12] However, its major drawback is a lack of specificity, as any substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement.[12]

Experimental Protocol: A Basic UV-Vis Spectrophotometric Method

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Measurement Parameters:

    • Solvent: A UV-transparent solvent in which this compound is soluble (e.g., ethanol or methanol).

    • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a solution of this compound across the UV spectrum (e.g., 200-400 nm).

  • Quantification:

    • Prepare a series of calibration standards of known concentrations.

    • Measure the absorbance of the standards at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration using the calibration curve.

Conclusion

The analytical validation of methods for the quantification of this compound is a critical undertaking that ensures data integrity and product quality.

  • HPLC-UV stands out as the most versatile and robust method, particularly for stability-indicating assays in complex matrices, which are common in drug development.

  • GC-MS offers unparalleled specificity and sensitivity, making it an excellent choice for trace analysis and impurity identification, provided the analyte is thermally stable.

  • UV-Vis Spectrophotometry , while simple and rapid, is best suited for high-concentration, pure samples where specificity is not a primary concern.

The choice of methodology should be guided by a thorough understanding of the analytical requirements and validated in accordance with established regulatory guidelines to ensure the generation of scientifically sound and defensible data.[1][3][4][10][11][25]

References

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A Senior Application Scientist's Guide to the Green Chemistry Profile of 2-Nitrobenzaldoxime

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive evaluation of 2-Nitrobenzaldoxime through the critical lens of green and sustainable chemistry. For researchers and drug development professionals, selecting a chemical intermediate is a decision that extends beyond mere reactivity and yield. It encompasses considerations of safety, environmental impact, and process efficiency from cradle to grave. This guide provides an in-depth analysis of this compound (C₇H₆N₂O₃), comparing its traditional synthetic routes with modern, greener alternatives and evaluating its performance in key applications against other methodologies. Our objective is to equip you with the data and insights necessary to make more sustainable choices in your synthetic endeavors.

The Green Chemistry Framework: A Necessary Paradigm

Before delving into the specifics of this compound, it is essential to ground our evaluation in the Twelve Principles of Green Chemistry.[1][2] These principles serve as our guiding framework, compelling us to look beyond the reaction flask and consider the holistic impact of a chemical process, from feedstock sourcing to final product degradation. We will assess this compound against key principles such as Atom Economy, Use of Catalysis, Designing Safer Chemicals, and Waste Prevention.

Synthesizing the Precursor: The Challenge of 2-Nitrobenzaldehyde

The green credentials of any chemical are fundamentally tied to the synthesis of its precursors. The primary route to this compound begins with 2-nitrobenzaldehyde, a compound whose own synthesis presents significant green chemistry challenges.[3][4]

  • Direct Nitration of Benzaldehyde: The direct electrophilic nitration of benzaldehyde is a classic but flawed approach for obtaining the ortho-isomer. The formyl group is a meta-directing deactivator, leading to 3-nitrobenzaldehyde as the major product.[5] This results in poor selectivity, low atom economy for the desired product, and generates substantial waste during isomer separation. Furthermore, the use of potent nitrating mixtures (sulfuric and nitric acid) carries significant safety and environmental hazards.

  • Oxidation of 2-Nitrotoluene: The more common and viable route involves the oxidation of 2-nitrotoluene.[5] However, many established methods are far from green. Early syntheses employed reagents like amyl nitrite and sodium ethoxide, which, while effective in a one-pot process, involve highly flammable and physiologically active compounds.[6] Other pathways that proceed through halogenated intermediates generate toxic waste streams and utilize hazardous reagents.[6]

This initial analysis reveals a critical bottleneck: the production of the key precursor, 2-nitrobenzaldehyde, often relies on processes that are inherently wasteful and hazardous, casting a long shadow on the overall sustainability of its derivatives.

The Oximation Reaction: A Tale of Two Methodologies

The conversion of 2-nitrobenzaldehyde to this compound is an oximation reaction. Here, we find a clear opportunity to apply green chemistry principles to dramatically improve the process.

Conventional Method

The traditional approach involves reacting the aldehyde with hydroxylamine hydrochloride in an organic solvent, such as ethanol, often requiring a stoichiometric amount of a base like pyridine to neutralize the liberated HCl.[7] While effective, this method utilizes volatile organic compounds (VOCs) and requires downstream processing to remove the solvent and byproducts.

Greener, High-Efficiency Alternatives

Recent advancements in synthetic methodology offer far more sustainable pathways to oximes, which are directly applicable to the synthesis of this compound.

  • Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. Reactions using reagents like Oxone® in water can produce aromatic aldoximes in high yields, eliminating the need for organic solvents.[8] Even catalyst-free methods using mineral water have been shown to be highly effective, leveraging the dissolved salts to promote the reaction.[9]

  • Solvent-Free "Grindstone" Chemistry: This solid-state approach minimizes waste at the source. By simply grinding the reactants (2-nitrobenzaldehyde and hydroxylamine hydrochloride) with a catalytic amount of a substance like Bismuth(III) Oxide (Bi₂O₃), the reaction can be completed in minutes at room temperature with excellent yields.[10][11]

  • Ultrasound-Assisted Synthesis: Sonication provides the energy to drive the reaction under milder conditions and in shorter timeframes. This technique has been successfully used to synthesize oximes in high yields in benign solvent systems like water-ethanol mixtures.[7]

The following DOT script visualizes the contrasting workflows between conventional and greener synthetic routes.

cluster_0 Conventional Synthesis cluster_1 Greener 'Grindstone' Synthesis A 2-Nitrobenzaldehyde + NH2OH·HCl in Ethanol B Add Pyridine (Base) A->B C Reflux / Stir (1-4 hours) B->C D Workup & Purification (Solvent Evaporation, Crystallization) C->D E This compound + Waste (Solvent, Pyridine·HCl) D->E F 2-Nitrobenzaldehyde + NH2OH·HCl + Cat. Bi2O3 G Grind in Mortar (2-3 minutes) F->G H Minimal Workup (e.g., wash with water) G->H I This compound (High Purity) H->I G start Start reactants 1. Combine Reactants - 2-Nitrobenzaldehyde - NH2OH·HCl - Bi2O3 catalyst in a mortar. start->reactants grind 2. Grind Vigorously Grind the solid mixture with a pestle at room temperature. reactants->grind monitor 3. Monitor Reaction Check reaction progress via TLC (e.g., every 60 seconds). grind->monitor complete 4. Assess Completion Reaction is typically complete in 1.5 - 3 minutes when starting material spot disappears. monitor->complete workup 5. Product Isolation Wash the solid mixture with deionized water to remove unreacted NH2OH·HCl and byproducts. Filter the solid. complete->workup dry 6. Dry Product Dry the collected solid product (this compound) under vacuum. workup->dry end End dry->end

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-Nitrobenzaldoxime

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, the lifecycle of a chemical does not end upon the completion of a reaction; it concludes with its safe and compliant disposal. 2-Nitrobenzaldoxime, an oxime derivative of 2-nitrobenzaldehyde, requires meticulous handling due to its chemical properties and associated hazards.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles. The procedures outlined herein are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. The foundational principle is that this compound and all materials contaminated with it must be treated as hazardous waste.[1] Under no circumstances should it be discarded via standard trash or sanitary sewer systems.[1][2]

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazard profile is the basis for all safe handling and disposal procedures. This compound is an aromatic nitro compound that presents multiple health and environmental risks.

Key Hazards:

  • Acute Toxicity: The compound is harmful if swallowed.[2][3][4]

  • Irritation: It is known to cause significant skin and serious eye irritation.[2][3][4] Inhalation of dust may also lead to respiratory tract irritation.[3]

  • Environmental Hazard: this compound is harmful to aquatic life, with long-lasting effects.[2][4] This necessitates preventing its release into the environment.[5]

  • Combustibility: As a combustible solid, it can burn, though it may be difficult to ignite.[5][6] Combustion produces toxic and hazardous fumes, including nitrogen oxides (NOx) and carbon monoxide.[2][5][6] Furthermore, fine dust generated from the solid can form explosive mixtures with air, posing a significant fire or explosion risk if an ignition source is present.[3][6]

Chemical and Safety Data Summary

The following table summarizes essential data for this compound, informing the necessary disposal precautions.

ParameterValue/InformationSource
CAS Number 6635-41-2[7]
Molecular Formula C₇H₆N₂O₃[7]
Molecular Weight 166.13 g/mol [7]
Appearance Yellow Powder/Solid[4]
Melting Point 98-100 °C[7]
Flash Point > 110 °C[4]
Hazard Classifications Acute toxicity (oral), Skin irritation, Serious eye irritation, Respiratory tract irritation, Hazardous to the aquatic environment (long-term)[2][3][4]
Primary Disposal Route Hazardous Waste[1]

Pre-Disposal Safety Protocol

Before handling this compound for disposal, it is imperative to establish a safe working environment through the use of appropriate engineering controls and Personal Protective Equipment (PPE).

  • Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] This is critical to minimize the risk of inhaling fine dust particles.

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: Tightly fitting chemical safety goggles are mandatory to protect against dust particles and potential splashes.[2]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact and irritation.[2]

    • Protective Clothing: A lab coat and closed-toe shoes are required to protect skin and clothing from contamination.[3]

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator should be used to prevent respiratory irritation.[2][5]

Step-by-Step Disposal Procedure

The disposal of this compound must follow a systematic process to ensure safety and compliance. This involves segregating, containing, and labeling the waste for collection by authorized personnel.

Experimental Protocol: Waste Collection and Disposal
  • Waste Characterization and Segregation:

    • Identify the waste stream as "Hazardous Waste: Aromatic Nitro Compound."

    • Crucially, do not mix this compound waste with incompatible chemicals. This includes strong oxidizing agents (e.g., nitrates, perchlorates) and strong bases, as such mixing can lead to dangerous reactions.[2][8] Waste streams must be kept separate.[8]

  • Waste Collection and Containment:

    • Solid Waste: Collect pure this compound and any material lightly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated hazardous waste container.[2]

    • Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a separate, clearly labeled hazardous liquid waste container. Do not pour any solution containing this chemical down the drain.[2]

    • Container Specifications: The waste container must be:

      • Compatible: Made of a material that does not react with the chemical (e.g., high-density polyethylene).

      • Leak-Proof and Sealable: Have a secure, tightly fitting lid to prevent spills and the release of dust.[2] Keep the container closed at all times except when adding waste.[9]

      • Properly Labeled: Affix a hazardous waste label detailing the contents ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.

  • Managing Contaminated Materials:

    • Labware: Glassware and other equipment heavily contaminated with this compound should be decontaminated by rinsing with a suitable solvent (e.g., methanol or acetone). The resulting rinsate must be collected as hazardous liquid waste.[2][10]

    • Empty Containers: An "empty" container that once held this compound is still considered hazardous waste until it has been triple-rinsed.[10] The rinsate from this process must also be collected as hazardous waste.[10]

    • PPE and Spill Media: All disposable PPE (gloves, etc.) and materials used to clean up spills must be placed in the solid hazardous waste container.[2]

  • Temporary Storage (Satellite Accumulation Area):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[9]

    • This area should be away from ignition sources and incompatible materials.[8] Utilize secondary containment (e.g., a bin or tray) to contain any potential leaks.[8]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11] Do not attempt to transport or dispose of the waste yourself.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is vital to mitigate risks.

  • Minor Spill Protocol (Solid):

    • Alert personnel in the immediate area and restrict access.[6]

    • Ensure you are wearing the appropriate PPE as described in Section 2.

    • Avoid generating dust. [3][6] Do not use a dry brush or compressed air.

    • Gently dampen the spilled solid with a solvent like methanol to prevent it from becoming airborne.[2]

    • Carefully sweep or scoop the dampened material, along with any contaminated absorbent paper, into the designated hazardous waste container.[2][3]

    • Clean the spill surface with methanol or another suitable solvent, followed by soap and water.[2] Collect all cleaning materials as hazardous waste.

    • Remove and dispose of contaminated clothing in a sealed bag for proper disposal.[2]

  • Major Spill:

    • Evacuate the area immediately.

    • Alert Emergency Responders and your institution's EHS department, providing them with the location and nature of the hazard.[6]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste from the point of generation to its final disposition.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage & Final Disposal cluster_spill Emergency Spill Start Waste Generation (Unused this compound or Contaminated Material) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if dusty) Start->PPE Spill Spill Occurs Start->Spill Potential Event Controls Work in Fume Hood PPE->Controls Segregate Segregate from Incompatibles (e.g., Oxidizers, Strong Bases) Controls->Segregate Container Select Labeled, Sealed, Compatible Waste Container Segregate->Container Collect Collect Waste (Solid, Liquid, Contaminated Items) Container->Collect Store Store in Secondary Containment in Satellite Accumulation Area Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Disposal by Licensed Hazardous Waste Vendor ContactEHS->End Spill->ContactEHS Major Spill (Evacuate First) SpillResponse Follow Spill Protocol: Dampen, Collect, Clean Spill->SpillResponse Minor Spill SpillResponse->Collect Place in Waste Container

Caption: Disposal Workflow for this compound.

References

  • Benchchem. (n.d.). Proper Disposal of 2-Nitrobenzamide: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Nitrobenzaldehyde Safety Data Sheet.
  • Apollo Scientific. (2022, September 16). 2-Nitrobenzaldehyde Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrobenzaldehyde.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website.
  • Flinn Scientific. (2024, May). Waste Lab Chemical Disposal Guidance.
  • Fisher Scientific. (2010, October 25). Safety Data Sheet: 2-Nitrobenzaldehyde.
  • Benchchem. (n.d.). Navigating the Disposal of 2-Methyl-6-nitrobenzaldehyde: A Guide for Laboratory Professionals.
  • Electronic Code of Federal Regulations. (n.d.). 40 CFR 721.875 -- Aromatic nitro compound.
  • Auburn University. (n.d.). Chemical Waste Management Guide. Retrieved from Auburn University Risk Management and Safety website.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • Chemsrc. (2025, September 9). Benzaldehyde, 2-nitro-,oxime | CAS#:6635-41-2.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
  • Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.875 - Aromatic nitro compound.
  • ChemScene. (n.d.). 4836-00-4 | (E)-2-nitrobenzaldehyde oxime.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Laboratory Chemical Waste Management.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • NYS Department of Environmental Conservation. (n.d.). Management Of Hazardous Waste Pharmaceuticals.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Beveridge & Diamond PC. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.